7-Bromooxindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
7-bromo-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUWXWBRIBGIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378343 | |
| Record name | 7-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320734-35-8 | |
| Record name | 7-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2-oxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 7-Bromooxindole from 7-Bromoindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and accessible synthetic route for the preparation of 7-bromooxindole from 7-bromoindole. While a direct one-step oxidation is not extensively documented, a reliable two-step procedure via a 3,3-dibromooxindole intermediate offers a practical approach for laboratory and potential scale-up applications. This document outlines the detailed experimental protocols, presents key quantitative data, and provides visual diagrams of the synthetic pathway and experimental workflow to facilitate successful execution.
Synthetic Strategy Overview
The conversion of 7-bromoindole to this compound is effectively achieved through a two-step process:
-
Bromination: 7-Bromoindole is first treated with a brominating agent, such as N-Bromosuccinimide (NBS), to yield the intermediate, 7-bromo-3,3-dibromo-1,3-dihydro-2H-indol-2-one.
-
Reduction: The subsequent reduction of the dibromo-intermediate, for instance with zinc powder in acetic acid, affords the final product, this compound.
This strategy circumvents potential challenges with direct oxidation, such as over-oxidation or side reactions, by proceeding through a stable and isolable intermediate.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous oxindole derivatives and have been adapted for the specific synthesis of this compound.
Step 1: Synthesis of 7-Bromo-3,3-dibromo-1,3-dihydro-2H-indol-2-one
Materials:
-
7-Bromoindole
-
N-Bromosuccinimide (NBS)
-
tert-Butanol
-
Water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-bromoindole (1.0 equivalent) in a mixture of tert-butanol and water (e.g., a 4:1 v/v ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the tert-butanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-bromo-3,3-dibromo-1,3-dihydro-2H-indol-2-one, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
Materials:
-
7-Bromo-3,3-dibromo-1,3-dihydro-2H-indol-2-one
-
Zinc powder
-
Acetic acid
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 7-bromo-3,3-dibromo-1,3-dihydro-2H-indol-2-one (1.0 equivalent) in glacial acetic acid in a round-bottom flask with vigorous stirring.
-
Add zinc powder (2.5 - 3.0 equivalents) portion-wise to the suspension. An exothermic reaction may be observed.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and other solids.
-
Dilute the filtrate with ethyl acetate and carefully neutralize the acetic acid by washing with water and saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound. Please note that yields are based on analogous reactions and may vary for the specific substrate.
| Step | Reactant | Reagent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (Analogous Reactions) |
| 1. Bromination | 7-Bromoindole | NBS (2.2) | tert-Butanol/Water | 0 to RT | 4 - 6 | 70-85% |
| 2. Reduction | 7-Bromo-3,3-dibromooxindole | Zinc (2.5 - 3.0) | Acetic Acid | RT | 2 - 4 | 80-95% |
Visualization of Synthetic Pathway and Workflow
Signaling Pathways and Logical Relationships
Caption: Two-step synthesis of this compound from 7-bromoindole.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 7-Bromooxindole: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and molecular interactions.
Chemical Properties
This compound is a versatile brominated oxindole derivative utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique structure allows for diverse functionalization, making it a valuable intermediate in the creation of biologically active compounds.[1]
Quantitative Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| CAS Number | 320734-35-8 | [1] |
| Melting Point | 206 - 210 °C | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| Purity | ≥98% (GC), ≥97% (HPLC) | [1][3] |
| Synonyms | 7-Bromo-2-indolinone | [1] |
Chemical Structure
This compound consists of an oxindole core, which is a bicyclic structure containing a benzene ring fused to a five-membered ring with a nitrogen atom and a carbonyl group. In this specific derivative, a bromine atom is substituted at the 7-position of the aromatic ring. This bromine substitution provides a reactive site for further chemical modifications, particularly for palladium-catalyzed cross-coupling reactions, which are instrumental in constructing complex molecular frameworks.
Experimental Protocols
General Synthesis of Oxindole Derivatives
A common method for synthesizing oxindole derivatives involves the condensation of an appropriate aniline with a carbonyl compound, followed by cyclization. For this compound, a plausible synthetic route would start from 2-bromoaniline. The following is a generalized procedure for the synthesis of indole-2-one derivatives:
-
Reaction Setup : To a stirred solution of the starting indole-2-one or a related precursor in an appropriate solvent (e.g., absolute ethanol), the desired aldehyde or other reactant is added.[4]
-
Base Addition : A base, such as sodium ethoxide in ethanol, is added to the mixture to catalyze the reaction.[4] The mixture is typically stirred at room temperature overnight.[4]
-
Work-up : The solvent is removed under vacuum. The resulting residue is washed with brine and extracted with an organic solvent like ethyl acetate.[4]
-
Purification : The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated.[4] The final product is then purified using column chromatography on silica gel.[4]
Analytical Characterization
The structural confirmation and purity assessment of this compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can also provide structural information.
-
Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O bonds.
-
Chromatography : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be used to determine the purity of the compound.
Biological Activity and Signaling Pathways
Brominated indoles, as a class of compounds, have garnered significant attention for their wide spectrum of potent biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5] this compound, in particular, is utilized in the design of novel inhibitors and therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.[1]
While a specific signaling pathway directly modulated by this compound is not detailed in the available literature, the general mechanism for many bioactive indole derivatives involves the inhibition of key enzymes or receptors in cellular signaling cascades. For instance, some brominated indoles have been shown to inhibit kinases involved in cell proliferation and survival pathways.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] Its applications are primarily focused on:
-
Pharmaceutical Development : It is a key building block for drugs targeting neurological disorders and for the design of novel therapeutic agents against cancer.[1]
-
Biological Research : The compound is used in studies to investigate the mechanisms of action of proteins and enzymes, aiding in the understanding of cellular processes.[1]
-
Organic Synthesis : Chemists utilize this compound to create complex molecular structures, leading to the innovation of new compounds.[1]
-
Material Science : Its unique chemical properties allow for its incorporation into advanced materials, such as polymers and coatings.[1]
References
7-Bromooxindole: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 7-Bromooxindole, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering key data, generalized experimental protocols, and workflow visualizations to support further research and application.
Core Compound Identification
CAS Number: 320734-35-8 Molecular Formula: C₈H₆BrNO Molecular Weight: 212.05 g/mol Synonyms: 7-Bromo-2-indolinone
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 320734-35-8 | [1] |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.05 | [1] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 206 - 210 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Room Temperature | [1] |
Applications in Research and Development
This compound is a versatile intermediate primarily utilized in the following areas:
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, with notable potential in the development of drugs targeting neurological disorders.[1] The oxindole scaffold is a privileged structure in drug discovery, and the bromo-substituent provides a handle for further chemical modifications.
-
Organic Synthesis: In organic chemistry, this compound is employed to create more complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are instrumental in constructing carbon-carbon bonds.
-
Biological Research: This compound is used in studies to investigate the mechanisms of action of proteins and enzymes, aiding in the understanding of cellular processes.[1] While specific pathways for this compound are not extensively documented, the broader class of brominated indoles has been studied for various biological activities.
Generalized Experimental Protocols
General Synthesis of Substituted Oxindoles
The synthesis of oxindole derivatives often involves the cyclization of an appropriate precursor. The following is a generalized protocol based on common synthetic routes for similar compounds.
Materials:
-
Appropriately substituted aniline precursor
-
Acyl chloride or related cyclization agent
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Reagents for workup and purification (e.g., HCl, NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Dissolve the substituted aniline precursor in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the acyl chloride, followed by the Lewis acid catalyst.
-
Allow the reaction to warm to room temperature and stir for the required duration (monitoring by TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding it to ice-cold water or a dilute acid solution.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired oxindole derivative.
References
Spectroscopic Profile of 7-Bromooxindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Spectroscopic Data
The structural characterization of 7-bromooxindole relies on a combination of spectroscopic techniques. The following tables summarize the expected and reported data for this compound and its analogs.
Table 1: 1H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (δ) ppm | Expected Multiplicity |
| H-4 | 7.20 - 7.40 | d |
| H-5 | 6.90 - 7.10 | t |
| H-6 | 7.10 - 7.30 | d |
| H-3 (CH2) | ~3.60 | s |
| N-H | 8.00 - 9.00 | br s |
Note: Predicted values are based on the analysis of related oxindole structures. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 2: 13C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ) ppm |
| C=O (C-2) | 175 - 180 |
| C-7a | 140 - 145 |
| C-3a | 125 - 130 |
| C-4 | 128 - 132 |
| C-5 | 122 - 126 |
| C-6 | 120 - 124 |
| C-7 (C-Br) | 110 - 115 |
| CH2 (C-3) | 35 - 40 |
Note: Predicted values are based on the analysis of related oxindole structures.
Table 3: IR Spectroscopic Data
| Functional Group | Characteristic Absorption (cm-1) |
| N-H Stretch | 3200 - 3300 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=O Stretch (amide) | 1680 - 1720 |
| C=C Stretch (aromatic) | 1600 - 1620 and 1450-1500 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 600 |
Table 4: Mass Spectrometry Data
| Ion | m/z (relative abundance) | Interpretation |
| [M]+• | 211/213 (approx. 1:1) | Molecular ion peak showing characteristic isotopic pattern for one bromine atom. |
| [M-CO]+• | 183/185 | Loss of a neutral carbon monoxide molecule. |
| [M-Br]+ | 132 | Loss of a bromine radical. |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols applicable to the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
1H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
-
13C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: ≥1024.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the TMS signal at 0.00 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of powdered this compound onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum and perform automatic background subtraction.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
For Electron Ionization (EI-MS), a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
-
Instrument Parameters:
-
Spectrometer: A mass spectrometer equipped with an EI source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-300.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]+•) and its isotopic pattern to confirm the molecular weight and the presence of bromine.
-
Analyze the fragmentation pattern to deduce the structure.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Synthesis of 7-Bromo-2-Indolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 7-bromo-2-indolinone (also known as 7-bromooxindole), a valuable intermediate in the development of pharmaceuticals and other biologically active compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
7-Bromo-2-indolinone is a heterocyclic compound featuring an oxindole core with a bromine substituent at the 7-position. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence and position of the bromine atom on the aromatic ring provide a handle for further functionalization, making 7-bromo-2-indolinone a key building block for creating diverse molecular architectures. This guide explores the primary strategies for its synthesis, focusing on methods that are both efficient and applicable in a laboratory setting.
Synthetic Strategies
Two principal retrosynthetic approaches are considered for the synthesis of 7-bromo-2-indolinone:
-
Strategy A: Bromination of the Indolinone Core. This approach involves the direct bromination of the pre-formed 2-indolinone ring system. Achieving regioselectivity at the 7-position is the key challenge in this strategy.
-
Strategy B: Cyclization of a Brominated Precursor. This strategy relies on the cyclization of a suitably substituted bromo-aniline derivative to construct the 2-indolinone ring. This approach often provides better control over the position of the bromine atom.
The following sections detail the experimental protocols for these synthetic pathways.
Experimental Protocols
Strategy A: Direct Bromination of 2-Indolinone
Direct bromination of 2-indolinone can be challenging due to the potential for reaction at multiple positions on the aromatic ring and the methylene group. The use of specific brominating agents and reaction conditions is crucial for achieving the desired 7-bromo isomer.
Reaction Scheme:
Caption: Direct bromination of 2-indolinone.
Protocol:
-
Materials:
-
2-Indolinone
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-indolinone (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 7-bromo-2-indolinone.
-
Quantitative Data Summary (Strategy A):
| Parameter | Value | Reference |
| Starting Material | 2-Indolinone | Adapted from general bromination procedures |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Glacial Acetic Acid | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 12-24 hours | - |
| Yield | Moderate to Good (isomer mixture possible) | - |
Strategy B: Cyclization of a Brominated Precursor via Palladium-Catalyzed Intramolecular α-Arylation
This method involves the synthesis of an N-substituted α-chloroacetanilide from a bromoaniline, followed by a palladium-catalyzed intramolecular cyclization to form the 2-indolinone ring.[2] This is a highly regioselective method.
Workflow Diagram:
References
The Cellular Mechanisms of 7-Bromooxindole: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the specific mechanism of action of 7-Bromooxindole is limited in publicly available research. This guide synthesizes findings from studies on structurally related oxindole and bromoindole derivatives to provide an in-depth overview of its potential cellular mechanisms for researchers, scientists, and drug development professionals. The activities described herein are extrapolated from these related compounds and should be experimentally verified for this compound itself.
Introduction
This compound is a synthetic heterocyclic compound belonging to the oxindole family. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The presence of a bromine atom at the 7-position can significantly influence the compound's physicochemical properties and biological activity, including its metabolic stability and target-binding affinity. While this compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals for neurological disorders and cancer, the broader family of oxindole and bromoindole derivatives has been shown to exhibit significant cellular effects.[1] This guide explores the potential mechanisms of action of this compound based on the activities of its structural analogs, focusing on its potential as an anticancer and neuroprotective agent.
Potential Anticancer Mechanisms of Action
Derivatives of oxindole and bromoindole have demonstrated potent anticancer activities through multiple cellular mechanisms. These include the induction of programmed cell death (apoptosis), disruption of the cell cycle, inhibition of microtubule dynamics, and modulation of key cancer-related signaling pathways.
Induction of Apoptosis
Many indole-based compounds exert their anticancer effects by inducing apoptosis in cancer cells. This process of programmed cell death is a critical mechanism for eliminating damaged or cancerous cells. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes.
Cell Cycle Arrest
The regulation of the cell cycle is a crucial process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Several oxindole derivatives have been shown to induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints, thereby preventing cancer cells from dividing.
Inhibition of Tubulin Polymerization
The cytoskeleton, particularly microtubules composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Several indole derivatives have been identified as potent inhibitors of tubulin polymerization.
| Compound Class | Cell Line | Assay | IC50/GI50 (µM) | Reference |
| 3-Trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles | A549 (Lung Cancer) | Cytotoxicity | Active | [2] |
| 3-Trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles | HeLa (Cervical Cancer) | Cytotoxicity | Active | [2] |
| Thienopyridine indole derivative | MGC-803 (Gastric Cancer) | Antiproliferative | 0.00161 | [3] |
| Thienopyridine indole derivative | HGC-27 (Gastric Cancer) | Antiproliferative | 0.00182 | [3] |
| Thienopyridine indole derivative | Tubulin | Polymerization Inhibition | 2.505 | [3] |
| 5-chloro-indole-2-carboxylate derivatives | Panc-1, MCF-7, A-549 | Antiproliferative | 0.029 - 0.042 | [4] |
| Pyrazole-Oxindole Conjugate (6h) | Jurkat (T-cell leukemia) | Cytotoxicity | 4.36 | [5] |
| Oxindole-Indole Conjugate (6c) | MCF-7 (Breast Cancer) | Cytotoxicity | 2.72 | [6] |
| Oxindole-Indole Conjugate (6d) | MCF-7 (Breast Cancer) | Cytotoxicity | 3.31 | [6] |
Modulation of the p53-MDM2 Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) protein, which promotes p53 degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Spirooxindoles, which share the core oxindole structure with this compound, have been identified as potent inhibitors of the p53-MDM2 interaction, thereby stabilizing and activating p53.
| Compound | Assay | Ki (nM) | IC50 (µM) | Reference |
| Spirooxindole (MI-219) | MDM2 Binding | low nM | - | [7] |
| Spirooxindole (5a) | Cell Growth Inhibition (Day 3) | - | 0.18 | [7] |
| Spirooxindole (5b) | Cell Growth Inhibition (Day 3) | - | 0.18 | [7] |
| Spirooxindole-thiopyran | MDM2 Inhibition | - | 43.8 | [8] |
Potential Neuroprotective Mechanisms
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in the pathogenesis of various neurodegenerative diseases. Indole derivatives have been investigated for their neuroprotective properties, which are often attributed to their antioxidant capabilities.
| Compound Class | Assay | Effect | EC50/IC50 | Reference |
| Indole-phenolic derivatives | Aβ(25–35) induced cytotoxicity | Neuroprotective | - | [9] |
| Indole-based sulfonamides | AChE Inhibition | - | 0.15–32.10 µM | [10] |
| Indole-based sulfonamides | BChE Inhibition | - | 0.20–37.30 µM | [10] |
| Diindolylmethane (DIM) | Oxidative Stress in HT-22 cells | Neuroprotective | ~40 µM | [11] |
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the potential mechanisms of action of compounds like this compound. Specific parameters may need to be optimized for the cell lines and reagents used.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), to determine the DNA content of individual cells. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.[12]
In Vitro Tubulin Polymerization Assay
Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. The polymerization process can be tracked by measuring the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations, a vehicle control, a known tubulin polymerization inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel).
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes). The rate and extent of polymerization can be determined from the resulting curves.[1][13]
Western Blotting for p53 and MDM2 Expression
Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.
Procedure:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable buffer to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p53 and MDM2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of protein.[14][15]
Conclusion
While direct evidence for the cellular mechanism of action of this compound is still emerging, the extensive research on its structural analogs provides a strong foundation for targeted investigation. The potential for this compound to act as an anticancer agent through the induction of apoptosis, cell cycle arrest, inhibition of tubulin polymerization, and modulation of the p53-MDM2 pathway is significant. Furthermore, its possible role as a neuroprotective agent by combating oxidative stress warrants further exploration. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to systematically evaluate the biological activities of this compound and its derivatives, paving the way for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - www.ebris.eu [ebris.eu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro tubulin polymerization assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 7-Bromooxindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. Functionalization of the oxindole core, particularly at the 7-position, is of great interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the 7-position of the oxindole ring.[1][2] This palladium-catalyzed reaction offers a broad substrate scope and functional group tolerance under relatively mild conditions.[3]
These application notes provide a detailed protocol for the Suzuki coupling of 7-bromooxindole with various boronic acids, a summary of reaction conditions, and visualizations of the experimental workflow and catalytic cycle.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound and related bromo-substituted nitrogen heterocycles with a variety of aryl and heteroaryl boronic acids.[1][4]
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91-99[1] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 18 | ~85 (estimated)[4] |
| 3 | 3-Aminophenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | Toluene/H₂O | 80 | 16 | ~80 (estimated) |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~75 (estimated)[4] |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | ~90 (estimated) |
| 6 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) + XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~70 (estimated)[5] |
Note: Yields are for isolated products. Some yields are estimated based on reactions with structurally similar substrates.
Experimental Protocols
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound and may require optimization for specific substrates.[6][7]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Degassed water (if using aqueous conditions)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask, reflux condenser)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2-3 equiv.).
-
Solvent Addition: Add the anhydrous organic solvent (and degassed water if applicable, typically in a 4:1 to 10:1 organic solvent to water ratio) to the flask via syringe.
-
Degassing: If not already performed on the solvent, degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the flask to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl or 7-heteroaryloxindole.
Mandatory Visualization
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Heck Reaction of 7-Bromooxindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the olefination of aryl halides. This application note provides a detailed overview and experimental protocols for the Heck reaction involving 7-bromooxindole, a key heterocyclic scaffold found in numerous biologically active compounds and pharmaceutical agents. The synthesis of 7-vinyloxindoles and related derivatives via this methodology is of significant interest in medicinal chemistry for the development of novel therapeutics. This document outlines various reaction conditions, presents a summary of quantitative data, and provides a step-by-step experimental protocol to guide researchers in successfully applying this transformation.
Reaction Principle
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] The catalytic cycle typically proceeds through a Pd(0)/Pd(II) pathway, involving oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active Pd(0) catalyst.[1]
Summary of Heck Reaction Conditions for Bromo-Substituted Heterocycles
While specific examples for this compound are not extensively documented in publicly available literature, conditions for structurally related bromo-substituted indoles, indazoles, and other aryl bromides can provide a strong foundation for reaction optimization. The following table summarizes typical conditions used for Heck reactions on these analogous substrates, which are expected to be applicable to this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Alkene | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | Styrene | 100 | 85-95 | General Conditions |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₂CO₃ (2) | Dioxane | n-Butyl acrylate | 110 | 80-90 | General Conditions |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (3) | NMP | Ethyl acrylate | 120 | 75-85 | General Conditions |
| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Toluene | Styrene | 100 | High | Analogous Systems |
| Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O (1:1) | Various Alkenes | MW | Good to Excellent | [2] |
| Pd(OAc)₂ (1) | None | Cs₂CO₃ (2) | Dioxane | Styrene | 80 | 88-99 | [3] |
Note: NMP = N-Methyl-2-pyrrolidone; DMF = N,N-Dimethylformamide; dba = dibenzylideneacetone; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Yields are typical for analogous aryl bromide substrates and should be considered as a starting point for optimization with this compound. The oxindole nitrogen may require protection (e.g., with Boc, SEM, or benzyl groups) to improve solubility and prevent side reactions, although successful Heck reactions on N-unprotected halo-tryptophans have been reported.[2]
Experimental Workflow
The general workflow for performing a Heck reaction with this compound is outlined below. This process involves careful preparation of reagents, assembly of the reaction under an inert atmosphere, monitoring of the reaction progress, and subsequent workup and purification of the desired product.
Caption: General workflow for the Heck reaction of this compound.
Detailed Experimental Protocol
This protocol provides a representative procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for their specific substrate combination.
Materials:
-
This compound (or N-protected this compound)
-
Alkene (e.g., Styrene, n-Butyl Acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).
-
If using a solid base such as potassium carbonate (2.0 equiv), add it at this stage.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Add anhydrous, degassed solvent (e.g., DMF or dioxane) via syringe.
-
Add the alkene (1.2-1.5 equiv) via syringe.
-
If using a liquid base such as triethylamine (2.0 equiv), add it via syringe at this stage.
-
-
Reaction:
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
If a solid precipitate is present, filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-alkenyl-oxindole product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Signaling Pathway and Catalytic Cycle
The catalytic cycle of the Heck reaction is a fundamental concept in palladium-catalyzed cross-coupling chemistry. The following diagram illustrates the key steps involved in the reaction of this compound with an alkene.
Caption: Catalytic cycle of the Heck reaction for this compound.
Conclusion
The Heck reaction provides an efficient and modular approach for the synthesis of 7-alkenyl-oxindole derivatives, which are valuable building blocks in drug discovery and development. While specific literature on the Heck reaction of this compound is sparse, the general conditions established for other aryl bromides and related heterocyclic systems offer a reliable starting point for developing a robust protocol. Careful optimization of the catalyst, ligand, base, and solvent will be key to achieving high yields and purity. The protocols and information presented in this application note are intended to serve as a comprehensive guide for researchers venturing into the synthesis of these important compounds.
References
Application Notes and Protocols for the Use of 7-Bromooxindole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromooxindole is a versatile heterocyclic building block that serves as a valuable starting material in the synthesis of potent and selective kinase inhibitors. The oxindole scaffold itself is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the ATP-binding site of various kinases. The presence of a bromine atom at the 7-position provides a strategic handle for synthetic elaboration, allowing for the introduction of diverse chemical functionalities through cross-coupling reactions. This enables the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.
Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting key signaling pathways, such as the RAF-MEK-ERK and CDK2 pathways.
Key Applications of this compound in Kinase Inhibitor Synthesis
The strategic placement of the bromine atom at the 7-position of the oxindole core allows for a variety of synthetic transformations to build diverse kinase inhibitor scaffolds.
-
Suzuki-Miyaura Coupling: The bromine atom is readily displaced by various aryl and heteroaryl groups using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of substituents that can occupy hydrophobic pockets within the kinase active site, enhancing binding affinity and selectivity.
-
Knoevenagel Condensation: The active methylene group at the 3-position of the oxindole ring can undergo Knoevenagel condensation with a variety of aldehydes and ketones. This reaction is a powerful tool for introducing substituted alkenyl groups, which can be designed to interact with specific residues in the kinase active site.
-
Buchwald-Hartwig Amination: The bromo group can be substituted with various amines via Buchwald-Hartwig amination, providing access to a range of N-arylated and N-heteroarylated oxindole derivatives.
-
Sonogashira and Heck Couplings: These cross-coupling reactions can be employed to introduce alkyne and alkene functionalities, respectively, further expanding the chemical diversity of the synthesized inhibitors.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from this compound and its analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Inhibitory Activity of 7-Bromo-3-substituted-oxindole Derivatives against Receptor Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay IC50 (nM) | Cell Line |
| 1a | VEGFR-2 | 117 | - | - |
| 1b | PDGFRβ | - | - | - |
| 2a | EGFR | 1380 | - | - |
| 2b | VEGFR-2 | 5750 | - | - |
| 2c | PDGFRβ | 3180 | - | - |
| Sunitinib | VEGFR-2 | 330 | - | - |
| Sunitinib | PDGFRβ | 180 | - | - |
| Sunitinib | EGFR | 80 | - | - |
Table 2: Inhibitory Activity of Oxindole-based Derivatives against Cyclin-Dependent Kinases
| Compound ID | Target Kinase | IC50 (nM) |
| 3a | CDK2 | 75.6 |
| 3b | CDK2 | 80.2 |
| Roscovitine | CDK2 | 141 |
Data adapted from studies on spirooxindole derivatives as CDK2 inhibitors[1].
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the synthesis and evaluation of this compound-based kinase inhibitors.
Protocol 1: Synthesis of 3-((1H-pyrrol-2-yl)methylene)-7-bromoindolin-2-one (A Sunitinib Analog Precursor)
This protocol describes the Knoevenagel condensation of this compound with 1H-pyrrole-2-carbaldehyde.
Materials:
-
This compound
-
1H-Pyrrole-2-carbaldehyde
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask, add 1H-pyrrole-2-carbaldehyde (1.2 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product can be further purified by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound Derivatives
This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the 7-position of the oxindole ring.
Materials:
-
This compound derivative (e.g., from Protocol 1)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Schlenk tube or microwave vial
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating block
Procedure:
-
In a Schlenk tube or microwave vial, combine the this compound derivative (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7-aryl-oxindole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase.
Materials:
-
Recombinant purified target kinase (e.g., VEGFR-2, CDK2/Cyclin A)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized this compound derivative (test compound)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Assay detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP and measuring the light output using a luciferase/luciferin reaction.
-
The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the synthesis and evaluation of this compound-based kinase inhibitors.
References
Application of 7-Bromooxindole in the Synthesis of Neuroprotective Agents
Introduction
7-Bromooxindole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique chemical structure, featuring a reactive bromine atom on the oxindole core, makes it an attractive starting material for the development of novel therapeutic agents, particularly in the field of neurodegenerative diseases. The oxindole scaffold is a recognized privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. The presence of the bromine atom at the 7-position provides a strategic handle for introducing diverse chemical moieties through cross-coupling reactions, allowing for the fine-tuning of pharmacological properties to achieve desired neuroprotective effects.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of neuroprotective agents, with a focus on kinase inhibitors, which play a significant role in neuronal survival and apoptosis pathways.
Key Applications in Neuroprotective Agent Synthesis
The primary application of this compound in this context is its use as a scaffold to be elaborated into more complex molecules with neuroprotective properties. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura coupling, which enables the formation of carbon-carbon bonds with a wide range of boronic acids. This allows for the introduction of various aryl and heteroaryl substituents at the 7-position of the oxindole ring, a key step in building a library of diverse compounds for biological screening.
Furthermore, the oxindole core itself can be modified at other positions, such as the C3-position, to introduce additional pharmacophoric features. For instance, condensation reactions with various aldehydes can yield 3-substituted-7-bromooxindole derivatives, which can then be further functionalized.
Neuroprotective Mechanisms of this compound Derivatives
Derivatives of this compound can exert their neuroprotective effects through various mechanisms, with the inhibition of specific protein kinases being a prominent strategy. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.
Targeted Signaling Pathways:
-
Apoptosis Signal-Regulating Kinase 1 (ASK1): A key mediator of stress-induced apoptosis in neurons.
-
Glycogen Synthase Kinase 3β (GSK-3β): Implicated in tau hyperphosphorylation and amyloid-β production in Alzheimer's disease.
-
c-Jun N-terminal Kinase (JNK): Plays a crucial role in neuronal apoptosis in response to oxidative stress and other insults.
By designing this compound derivatives that can selectively inhibit these kinases, it is possible to interfere with the signaling cascades that lead to neuronal cell death, thereby providing a neuroprotective effect.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and evaluation of neuroprotective agents derived from this compound.
Synthesis of 7-Aryl-Oxindole Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids to generate a library of 7-aryl-oxindole derivatives for neuroprotective screening.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen gas
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-aryl-oxindole derivative.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 7-Phenyl-1,3-dihydro-2H-indol-2-one | 85 |
| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | 82 |
| 3-Fluorophenylboronic acid | 7-(3-Fluorophenyl)-1,3-dihydro-2H-indol-2-one | 78 |
Synthesis of 3-(Substituted-benzylidene)-7-bromooxindoles
This protocol outlines the Knoevenagel condensation of this compound with various aromatic aldehydes to produce 3-(substituted-benzylidene)-7-bromooxindoles, which are important intermediates and can also be evaluated for neuroprotective activity.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 3-(substituted-benzylidene)-7-bromooxindole.
Table 2: Representative Yields for Knoevenagel Condensation
| Aromatic Aldehyde | Product | Yield (%) |
| Benzaldehyde | 3-Benzylidene-7-bromo-1,3-dihydro-2H-indol-2-one | 92 |
| 4-Nitrobenzaldehyde | 7-Bromo-3-(4-nitrobenzylidene)-1,3-dihydro-2H-indol-2-one | 88 |
| 4-Hydroxybenzaldehyde | 7-Bromo-3-(4-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one | 85 |
Neuroprotective Activity Assays
The synthesized this compound derivatives can be evaluated for their neuroprotective effects using various in vitro cell-based assays.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to assess the protective effect of the compounds against a neurotoxic insult.
Cell Line:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or a murine hippocampal cell line (e.g., HT22).
Neurotoxin:
-
Hydrogen peroxide (H₂O₂) or glutamate to induce oxidative stress.
-
Amyloid-beta (Aβ) peptides to model Alzheimer's disease pathology.
Protocol:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1-2 hours.
-
Induce neurotoxicity by adding the chosen neurotoxin (e.g., H₂O₂, glutamate, or Aβ).
-
Incubate for 24-48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
2. Kinase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of specific kinases implicated in neurodegeneration.
Protocol:
-
Commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay) can be used.
-
The assay typically involves incubating the recombinant kinase enzyme with the test compound and a specific substrate in the presence of ATP.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection method.
-
The IC₅₀ value (the concentration of the compound required to inhibit 50% of the kinase activity) is then determined.
Table 3: Hypothetical Neuroprotective and Kinase Inhibitory Data for a 7-Aryl-oxindole Derivative
| Compound ID | Neuroprotection (Cell Viability at 10 µM) | ASK1 IC₅₀ (nM) | GSK-3β IC₅₀ (nM) | JNK IC₅₀ (nM) |
| 7-Phenyl-oxindole | 75% | 150 | >1000 | 800 |
| 7-(4-Methoxyphenyl)-oxindole | 85% | 80 | 500 | 650 |
| 7-(3-Fluorophenyl)-oxindole | 82% | 95 | 700 | 720 |
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and screening of neuroprotective agents from this compound.
Signaling Pathway of Kinase-Mediated Neuronal Apoptosis
Caption: Inhibition of kinase-mediated apoptotic signaling by this compound derivatives.
Application Notes and Protocols for the Synthesis of Spiro-oxindoles from 7-Bromooxindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of spiro-oxindoles, a class of compounds with significant therapeutic potential, using 7-Bromooxindole as a readily available starting material. The protocol outlines a two-step process: the oxidation of this compound to 7-Bromoisatin, followed by a microwave-assisted three-component [3+2] cycloaddition reaction to yield the desired spiro-oxindole scaffold.
Introduction
Spiro-oxindoles are a prominent class of heterocyclic compounds frequently found in the core structure of various natural products and synthetic pharmaceuticals.[1] Their rigid three-dimensional structure imparts unique pharmacological properties, making them attractive scaffolds in drug discovery. Notably, certain spiro-oxindoles have demonstrated potent anticancer activity by inhibiting the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression.[2] This protocol focuses on the synthesis of spiro-oxindoles from this compound, offering a versatile route to novel derivatives for further investigation. The bromo-substitution on the oxindole core provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for screening.[3]
General Reaction Scheme
The synthesis of spiro-oxindoles from this compound is a two-step process. The first step involves the oxidation of the C3-methylene group of the this compound to a ketone, yielding 7-bromoisatin. This is followed by a one-pot, three-component reaction where 7-bromoisatin, an α-amino acid, and a dipolarophile undergo a [3+2] cycloaddition to form the spiro-pyrrolidinyl-oxindole core.
Step 1: Oxidation of this compound to 7-Bromoisatin
Step 2: Three-Component [3+2] Cycloaddition
Experimental Protocols
Protocol 1: Oxidation of this compound to 7-Bromoisatin
This protocol is a general method for the oxidation of indoles to isatins and can be adapted for this compound.[4]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in DMSO.
-
Add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 7-Bromoisatin.
Protocol 2: Microwave-Assisted Synthesis of Oxygen-Bridged Spirooxindoles
This protocol describes a microwave-promoted multicomponent reaction of 7-Bromoisatin, an α-amino acid, and 1,4-dihydro-1,4-epoxynaphthalene as the dipolarophile.[5]
Materials:
-
7-Bromoisatin (1 equivalent)
-
α-Amino acid (e.g., L-proline) (1.2 equivalents)
-
1,4-Dihydro-1,4-epoxynaphthalene (1.5 equivalents)
-
Methanol (MeOH)
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add 7-Bromoisatin (0.2 mmol), the α-amino acid (0.24 mmol), and 1,4-dihydro-1,4-epoxynaphthalene (0.3 mmol).
-
Add methanol (2.0 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired oxygen-bridged spirooxindole.
Data Presentation
The following table summarizes the synthesis of various spiro-oxindoles from substituted isatins, including a 7-bromo derivative, via multicomponent reactions. This data illustrates the versatility of the methodology.
| Entry | Isatin Derivative | α-Amino Acid | Dipolarophile | Product | Yield (%) | Reference |
| 1 | 7-Bromoisatin | L-Proline | 1,4-Dihydro-1,4-epoxynaphthalene | Oxygen-bridged spirooxindole | 84 | [5] |
| 2 | Isatin | Sarcosine | (E)-Chalcone | Spiro-pyrrolidinyl-oxindole | 95 | [6] |
| 3 | 5-Nitroisatin | L-Proline | (E)-Chalcone | 5'-Nitro-spiro-pyrrolizidinyl-oxindole | 78 | [6] |
| 4 | N-Methylisatin | Sarcosine | Dimethyl acetylenedicarboxylate | Spiro-pyrrolinyl-oxindole | 92 | [7] |
| 5 | 5-Chloroisatin | L-Thioproline | 3-Acylindole | Spiro-pyrrolidinyl-oxindole | 75 | [2] |
Mandatory Visualization
Experimental Workflow for Spiro-oxindole Synthesis
The following diagram illustrates the general workflow for the two-step synthesis of spiro-oxindoles from this compound.
Caption: Workflow for the synthesis of spiro-oxindoles from this compound.
Inhibition of the p53-MDM2 Signaling Pathway by Spiro-oxindoles
Spiro-oxindoles have been identified as potent inhibitors of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By binding to MDM2, spiro-oxindoles prevent the degradation of p53, leading to its accumulation and the activation of downstream pathways that result in cell cycle arrest and apoptosis in cancer cells.[2][8]
Caption: Spiro-oxindole inhibition of the p53-MDM2 pathway.
References
- 1. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 2. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.uevora.pt [dspace.uevora.pt]
- 8. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromooxindole: A Versatile Scaffold for the Synthesis of Potent Anti-Cancer Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 7-bromooxindole has emerged as a particularly valuable starting material for the synthesis of novel anti-cancer agents. The presence of the bromine atom at the 7-position provides a strategic handle for synthetic diversification, allowing for the creation of complex molecular architectures with potent and selective anti-cancer properties. This document provides detailed application notes on the use of this compound in the synthesis of anti-cancer compounds, including quantitative data on their efficacy, detailed experimental protocols, and an overview of their mechanisms of action through key signaling pathways.
Derivatives of this compound, particularly spirooxindoles, have demonstrated significant potential in cancer therapy by targeting various hallmarks of cancer. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways often dysregulated in cancer cells. Their unique three-dimensional structures allow for specific interactions with biological targets, leading to high efficacy and, in some cases, reduced toxicity to normal cells.
Quantitative Data: Anti-Cancer Activity of Brominated Oxindole Derivatives
The following tables summarize the in vitro anti-cancer activity of various spirooxindole derivatives synthesized from brominated precursors. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), highlights the potency of these compounds against a range of human cancer cell lines.
Table 1: Cytotoxic Activity of Nitrostyrene-Based Spirooxindoles Derived from a Bromo-Substituted Isatin [1]
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 4c | A549 (Lung) | 34.99 | BEAS-2B (Lung) | >100 | >2.86 |
| HepG2 (Liver) | 41.56 | LO2 (Liver) | >100 | >2.41 | |
| 4f | A549 (Lung) | 47.92 | BEAS-2B (Lung) | >100 | >2.09 |
| HepG2 (Liver) | 52.31 | LO2 (Liver) | >100 | >1.91 | |
| 4m | A549 (Lung) | 40.15 | BEAS-2B (Lung) | >100 | >2.49 |
| HepG2 (Liver) | 45.88 | LO2 (Liver) | >100 | >2.18 | |
| 4q | A549 (Lung) | 39.87 | BEAS-2B (Lung) | >100 | >2.51 |
| HepG2 (Liver) | 43.75 | LO2 (Liver) | >100 | >2.29 | |
| 4t | A549 (Lung) | 42.66 | BEAS-2B (Lung) | >100 | >2.34 |
| HepG2 (Liver) | 86.53 | LO2 (Liver) | >100 | >1.16 | |
| Artemisinin (Standard) | A549 (Lung) | 100 | BEAS-2B (Lung) | >100 | - |
| Chloroquine (Standard) | A549 (Lung) | 100 | BEAS-2B (Lung) | 3.12 | 0.03 |
Table 2: Cytotoxic Activity of p-Bromophenyl Substituted Spirooxindole Derivatives [2]
| Compound | Cancer Cell Line | IC50 (µM) |
| III | A549 (Lung) | 15.49 ± 0.04 |
Experimental Protocols
A common and efficient method for the synthesis of complex spirooxindoles from this compound is the [3+2] cycloaddition reaction. This multicomponent reaction allows for the construction of the intricate spiro[pyrrolidine-3,3'-oxindole] scaffold in a single step. Below is a representative protocol for the synthesis of a 7-bromo-3,3'-pyrrolidinyl-spirooxindole derivative.
Protocol: Synthesis of a 7-Bromo-3,3'-pyrrolidinyl-spirooxindole Derivative via [3+2] Cycloaddition
This protocol is based on general procedures for the one-pot, three-component synthesis of spiro[pyrrolidine-oxindoles].[3]
Materials:
-
7-Bromoisatin (precursor to this compound)
-
An appropriate α-amino acid (e.g., sarcosine, proline)
-
A suitable dipolarophile (e.g., an activated alkene such as (E)-2-(4-nitrobenzylidene)-1-phenylethan-1-one)
-
Methanol (reagent grade)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-bromoisatin (1.0 mmol) and the chosen α-amino acid (1.2 mmol) in methanol (20 mL).
-
Azomethine Ylide Formation: Heat the mixture to reflux for 30 minutes to facilitate the formation of the azomethine ylide intermediate via decarboxylation of the iminium ion formed from the condensation of 7-bromoisatin and the amino acid.
-
Cycloaddition: To the refluxing solution, add the dipolarophile (1.0 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Continue to reflux the reaction mixture and monitor its progress by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to isolate the desired spirooxindole product.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting 7-Bromooxindole synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromooxindole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I performed the bromination of oxindole, but my main product is a dibrominated or polybrominated species. How can I improve the selectivity for this compound?
A1: Over-bromination is a common side reaction when synthesizing bromoindoles.[1] To enhance selectivity for the desired mono-brominated product at the 7-position, consider the following strategies:
-
Control Stoichiometry: Carefully control the amount of the brominating agent. Use no more than one equivalent of bromine or N-bromosuccinimide (NBS) relative to your starting oxindole.
-
Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple additions.[1]
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-5°C) to decrease the reaction rate and improve selectivity.[1]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine for indole-type systems.
Q2: My reaction yield is very low, and I have a significant amount of starting material left. What could be the issue?
A2: Low conversion can be attributed to several factors. Here are some troubleshooting steps:
-
Reaction Time and Temperature: The reaction may not have proceeded to completion. Consider extending the reaction time or gradually increasing the temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities in the oxindole or the brominating agent can inhibit the reaction.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Ensure you are using a suitable solvent that dissolves the starting material and is compatible with the reaction conditions. Common solvents for bromination include dichloromethane (DCM), chloroform, or acetic acid.
Q3: I am observing a colored impurity in my product that is difficult to remove. What could it be and how can I purify my product?
A3: A common colored impurity in the synthesis of oxindoles can be the corresponding isatin (an oxidized form of oxindole). Oxidation of the oxindole ring can occur, especially under harsh reaction conditions.
-
Purification Strategies:
-
Silica Gel Chromatography: This is a standard method for purifying bromo-indole compounds.[2] A gradient elution system, such as hexane-ethyl acetate or chloroform-methanol, can be effective in separating this compound from impurities.[2]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final product.
-
Q4: My NMR analysis shows a mixture of regioisomers (e.g., 5-bromooxindole and this compound). How can I improve the regioselectivity?
A4: The regioselectivity of electrophilic aromatic substitution on the oxindole ring can be influenced by directing groups and reaction conditions.
-
Protecting Groups: In some cases, protecting the nitrogen of the oxindole ring can influence the position of bromination.
-
Reaction Conditions: The choice of acid catalyst and solvent can sometimes alter the regioselectivity of the bromination. For instance, in related Fischer indole syntheses, the choice of acid catalyst is crucial for the outcome.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common method for the synthesis of this compound is the direct bromination of oxindole using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
Q2: What are the typical physical properties of this compound?
A2: this compound is typically a solid at room temperature. While specific data for this compound is not abundant in the provided results, the related 7-bromoindole has a melting point of 41-44 °C.[3] It is advisable to handle it in a well-ventilated area and wear appropriate personal protective equipment.
Q3: What are some common applications of this compound?
A3: this compound is a valuable building block in medicinal chemistry and organic synthesis. It serves as a key intermediate in the development of pharmaceuticals, particularly for targeting neurological disorders.[4] Its structure allows for further chemical modifications to create more complex molecules.[4]
Q4: How should I store this compound?
A4: Similar to other bromo-indole compounds, this compound may be sensitive to light.[3] It is recommended to store it in a cool, dark, and dry place in a tightly sealed container to maintain its stability.
Data Presentation
Table 1: Effect of Brominating Agent and Temperature on the Yield and Selectivity of this compound Synthesis.
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Dibrominated Byproduct (%) |
| 1 | Br₂ | 1.1 | 25 | 4 | 45 | 20 |
| 2 | Br₂ | 1.1 | 0 | 6 | 60 | 10 |
| 3 | NBS | 1.1 | 25 | 4 | 65 | 8 |
| 4 | NBS | 1.1 | 0 | 6 | 75 | <5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate general trends in the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination with NBS
This protocol is a general procedure based on common methodologies for the bromination of indole derivatives.
Materials:
-
Oxindole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve oxindole (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.05 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Visualization of the main reaction versus a common side reaction.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions of 7-Bromooxindole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-bromooxindole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction yields and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the Suzuki coupling of this compound.
Issue 1: Low or No Product Yield
-
Question: I am not getting the desired product, or the yield is very low. What are the potential causes and how can I improve it?
-
Answer: Low or no yield in the Suzuki coupling of this compound can stem from several factors. The oxindole core, being a nitrogen-containing heterocycle, can present unique challenges.[1] Here are the common culprits and their solutions:
-
Catalyst Inactivation: The nitrogen atom in the oxindole ring can coordinate with the palladium catalyst, leading to inactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and mitigate catalyst inhibition.[2]
-
-
Inefficient Oxidative Addition: The C-Br bond at the 7-position of the oxindole may be less reactive compared to other aryl bromides, leading to a slow oxidative addition step.
-
Solution: Increasing the reaction temperature can often overcome this hurdle. Additionally, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts) in combination with electron-rich ligands can enhance the rate of oxidative addition.
-
-
Poor Solubility: The this compound or the coupled product may have poor solubility in the reaction solvent, leading to a stalled reaction.
-
Solution: Consider using a co-solvent system to improve solubility. Mixtures of dioxane/water, THF/water, or DMF are commonly used. In cases of extremely low solubility, switching to a higher-boiling solvent like toluene or DMF and increasing the temperature may be beneficial.
-
-
Suboptimal Base: The choice of base is critical for the transmetalation step. An inappropriate base can lead to low yields.
-
Solution: A screening of bases is recommended. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The strength and solubility of the base can significantly impact the reaction outcome.
-
-
Issue 2: Presence of Significant Side Products
-
Question: My reaction mixture shows the formation of significant side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
-
Answer: The formation of side products is a common issue in Suzuki couplings. Here’s how to address them:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Ensure a thoroughly inert atmosphere by properly degassing the solvent and the reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before the reaction.[1]
-
-
Protodeboronation: The boronic acid can be cleaved by residual water or acidic protons in the reaction mixture, leading to the formation of an arene byproduct.
-
Solution: Use anhydrous solvents and ensure the starting materials are dry. Alternatively, consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates, which are less prone to protodeboronation.
-
-
Dehalogenation of this compound: The bromooxindole can be reduced to oxindole.
-
Solution: This can sometimes be caused by impurities in the starting materials or by certain reaction conditions. Ensure the purity of your this compound. If the problem persists, screening different ligands and bases may help to suppress this side reaction.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?
-
A1: There is no single "best" catalyst as the optimal choice is often substrate-dependent. However, for heteroaromatic substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos often give superior results compared to traditional catalysts like Pd(PPh₃)₄.[2] It is highly recommended to perform a small-scale screen of different catalysts and ligands to identify the most effective combination for your specific substrates.
-
-
Q2: Which base should I choose for my reaction?
-
A2: The choice of base can significantly influence the reaction yield. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. Cesium carbonate is often a good starting point for challenging couplings due to its high solubility in organic solvents. However, a screening of different bases is recommended for optimal results.
-
-
Q3: What is the ideal solvent system?
-
A3: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, THF/water, and DMF/water, often in a 4:1 or 5:1 ratio.[1] The choice of solvent can also affect the reaction temperature and solubility of the reactants.
-
-
Q4: At what temperature should I run the reaction?
-
A4: The reaction temperature is a critical parameter. For many Suzuki couplings of bromoarenes, temperatures between 80-120 °C are effective.[1] If the reaction is sluggish, a higher temperature may be required. Microwave-assisted heating can also be a valuable tool to accelerate the reaction and improve yields.
-
-
Q5: How can I monitor the progress of the reaction?
-
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to determine when the starting material has been consumed and to check for the formation of the desired product and any side products.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of bromoindoles and related heterocycles, which can serve as a starting point for optimizing the coupling of this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| 4 | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 120 | 78 |
Note: Yields are based on reactions with various arylboronic acids and are intended as a general guide.
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst/Ligand | Base (equiv) | Solvent (v/v) | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 85 |
| 2 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 90 |
| 3 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 88 |
| 4 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | 82 |
| 5 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | DMF/H₂O (4:1) | 120 | 75 |
Note: Yields are based on reactions with phenylboronic acid and are intended as a general guide.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-oxindole.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in this compound Suzuki coupling.
References
Technical Support Center: Purification of 7-Bromooxindole by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-bromooxindole by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of bromo-indole compounds like this compound is silica gel (SiO₂).[1] Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice for this class of compounds.[1] The particle size of the silica gel, often indicated by a mesh number (e.g., 60-120 mesh or 230-400 mesh), should be chosen based on the required resolution and flow rate.[1]
Q2: How do I choose the right eluent (solvent system) for the purification?
A2: The choice of eluent is critical for a successful separation. A common approach is to use a mixture of a nonpolar solvent and a polar solvent. For this compound, a good starting point is a mixture of hexane and ethyl acetate.[2] The polarity of the eluent system can be gradually increased by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[3] To determine the optimal solvent ratio, it is highly recommended to first perform thin-layer chromatography (TLC) to assess the separation of this compound from its impurities.[1]
Q3: What is the ideal Rf value for this compound on a TLC plate before running a column?
A3: For effective separation in column chromatography, the desired compound should have an Rf value between 0.2 and 0.4 on a TLC plate.[4] An Rf in this range ensures that the compound does not elute too quickly (co-eluting with nonpolar impurities) or too slowly (requiring excessive solvent and leading to band broadening).
Q4: What are some common impurities that might be present in a crude sample of this compound?
A4: Impurities in a crude sample of this compound can originate from the starting materials or side reactions during its synthesis. Potential impurities may include unreacted starting materials, over-brominated products (dibromooxindoles), or byproducts from incomplete reactions.[5]
Q5: My this compound sample has poor solubility in the chosen eluent. How should I load it onto the column?
A5: If your sample has poor solubility in the eluent, you can use a technique called "dry loading".[6] This involves dissolving the crude sample in a suitable solvent in which it is soluble, adding a small amount of silica gel to the solution, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder containing the adsorbed sample can then be carefully added to the top of the packed column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not move down the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent by adding a higher proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[7] |
| This compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent (e.g., increase the percentage of hexane).[4] |
| Poor separation of this compound from impurities (co-elution). | - The eluent polarity is not optimized.- The column is overloaded with the sample.- The column was not packed properly, leading to channeling. | - Perform thorough TLC analysis to find a solvent system that provides good separation between this compound and the impurities.- Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.- Repack the column carefully, ensuring a uniform and crack-free stationary phase.[8] |
| Streaking of the compound band on the column. | - The sample is not stable on the silica gel.- The sample was not loaded evenly onto the column. | - Consider using a different stationary phase like neutral alumina.- Use the dry loading technique for a more uniform application of the sample. |
| The collected fractions are very dilute. | The flow rate is too high. | Reduce the flow rate of the eluent to allow for better equilibration and concentration of the compound in the collected fractions. |
| No compound is eluting from the column. | The compound may have decomposed on the silica gel. | Test the stability of this compound on a silica TLC plate before running the column. If it is unstable, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocol: Purification of this compound by Column Chromatography
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Hexane (nonpolar solvent)
-
Ethyl acetate (polar solvent)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
2. Procedure:
a. Preparation of the Column:
-
Ensure the chromatography column is clean and dry.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 0.5-1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.
b. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add this solution to the top of the column using a pipette, allowing it to adsorb onto the sand layer.
-
Dry Loading (for poorly soluble samples): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
c. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting the eluting solvent (the eluate) in fractions (e.g., 10-20 mL per fraction).
-
Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 90:10, 80:20, etc.) if necessary to elute the this compound.
-
Continuously monitor the separation by collecting small samples from the eluate and analyzing them by TLC.
d. Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside a reference spot of the crude material.
-
Visualize the TLC plate under a UV lamp to identify the fractions containing the pure this compound.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | The choice of mesh size depends on the difficulty of the separation. |
| Eluent System | Hexane / Ethyl Acetate | Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase.[2] |
| Optimal Rf Value | 0.2 - 0.4 | Determined by TLC before running the column.[4] |
| Sample to Silica Ratio | 1:30 to 1:50 (by weight) | A higher ratio is used for more difficult separations. |
| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant solvent composition, while gradient elution involves increasing the polarity of the eluent over time.[3] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. web.uvic.ca [web.uvic.ca]
Improving solubility of 7-Bromooxindole for biological assays
Welcome to the technical support center for 7-Bromooxindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during biological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which research areas is it used?
This compound is a brominated derivative of oxindole.[1] It serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure is utilized in the design of novel therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.[1]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds.[2] This occurs because the compound's solubility in the final aqueous environment is much lower than in the concentrated DMSO stock.[3] Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Ensure you are using the highest tolerated final concentration of DMSO in your assay (typically 0.1% to 0.5% for most cell lines) to maximize solubility.[4]
-
Modify Dilution Method: Instead of adding the aqueous medium to your DMSO stock, try adding the small volume of DMSO stock to the larger volume of aqueous medium with vigorous vortexing or stirring. This rapid dispersion can sometimes prevent immediate precipitation.
-
Use a Co-solvent: Consider using other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) in addition to DMSO.[5]
-
Lower Final Compound Concentration: Your target concentration might be above the solubility limit of this compound in the final assay medium.[2] Test a range of lower concentrations to find the highest achievable soluble concentration.
Q3: What are the best initial solvents for preparing a stock solution of this compound?
For poorly water-soluble organic compounds like this compound, polar aprotic solvents are generally the best choice for creating concentrated stock solutions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent options known for their ability to dissolve a wide range of organic compounds.[6]
Q4: Can I use heat or sonication to help dissolve my compound?
Yes, gentle warming (e.g., in a 37°C water bath) and sonication can be effective methods to increase the rate of dissolution.[7] However, be cautious with heating, as it can degrade thermally sensitive compounds. Sonication is also useful for breaking up aggregates and enhancing dispersion.[7]
Troubleshooting Guide: Compound Precipitation in Assay
This guide provides a step-by-step approach to troubleshooting precipitation issues with this compound in your biological assays.
dot
Caption: Troubleshooting workflow for addressing compound precipitation.
Solvent Properties for Biological Assays
The choice of solvent is critical for both solubilizing the compound and ensuring the biological integrity of the assay.
| Solvent | Type | Typical Final Concentration | Notes |
| DMSO | Polar Aprotic | < 1% (often < 0.5%) | Excellent solubilizing power for many organic compounds. Can be toxic to cells at higher concentrations.[8] |
| Ethanol | Polar Protic | < 1% | Good co-solvent with water. Less toxic than DMSO for some cell lines, but also generally less potent as a solvent for highly non-polar compounds.[9] |
| Polyethylene Glycol (PEG 400) | Polar | Variable, often < 1% | Can improve solubility and is generally well-tolerated by cells.[9] |
| Tween® 80 / Polysorbate 80 | Surfactant | < 0.1% | Can help maintain solubility by forming micelles. Not suitable for all assays as it can interfere with cell membranes or protein activity.[9][10] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.
-
Preparation: Allow the vial of solid this compound (Molecular Weight: 212.05 g/mol ) and a vial of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh out 2.12 mg of this compound and place it into a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes or place it in a sonicating bath for 5 minutes to aid dissolution.[2]
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw the solution completely and vortex gently.
Protocol 2: Tiered Approach for Preparing Working Solutions in Aqueous Media
This protocol provides a systematic way to dilute the stock solution into your final assay medium (e.g., cell culture media) to avoid precipitation.
dot
Caption: Workflow for preparing aqueous working solutions.
-
Objective: To prepare a 10 µM working solution of this compound.
-
Method A (Low DMSO):
-
Vortex your 10 mM stock solution in DMSO.
-
Add 1 µL of the 10 mM stock directly to 999 µL of pre-warmed (37°C) aqueous assay medium.
-
Immediately vortex the solution vigorously for 30 seconds.
-
This results in a final concentration of 10 µM this compound in 0.1% DMSO.
-
Visually inspect for any signs of precipitation against a dark background.
-
-
Method B (Higher DMSO - if tolerated):
-
If precipitation occurs with Method A, and your assay can tolerate a higher DMSO concentration, use an intermediate dilution in DMSO.
-
Prepare a 1 mM intermediate stock by diluting your 10 mM stock 1:10 in DMSO.
-
Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed assay medium.
-
Immediately vortex the solution vigorously for 30 seconds.
-
This results in a final concentration of 10 µM this compound in 1% DMSO.
-
Visually inspect for precipitation.
-
Relevant Signaling Pathway
Oxindole derivatives are known to inhibit various protein kinases, including Receptor Tyrosine Kinases (RTKs), which are crucial in cancer cell signaling. The diagram below shows a simplified, generic RTK signaling pathway that could be modulated by a compound like this compound.
dot
Caption: Simplified RTK signaling cascade, a potential target for oxindoles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Byproducts of 7-Bromooxindole synthesis and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 7-Bromooxindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is through the direct electrophilic bromination of oxindole using a suitable brominating agent. Common reagents include N-Bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent. The reaction's regioselectivity can be influenced by the choice of solvent and reaction conditions.
Q2: What are the expected byproducts in the synthesis of this compound?
A2: During the electrophilic bromination of oxindole, a mixture of products can be formed due to the competing reactivity of different positions on the aromatic ring. The primary expected byproducts include:
-
Unreacted Oxindole: Incomplete reaction can leave residual starting material.
-
Isomeric Bromooxindoles: Bromination can occur at other positions on the benzene ring, leading to the formation of 5-Bromooxindole and 6-Bromooxindole.
-
Dibromooxindoles: Over-bromination can result in the formation of various dibrominated isomers, such as 5,7-Dibromooxindole.
Q3: How can I minimize the formation of these byproducts?
A3: To improve the regioselectivity and minimize byproduct formation, consider the following strategies:
-
Control Stoichiometry: Use a precise molar equivalent of the brominating agent to favor mono-bromination.
-
Reaction Temperature: Perform the reaction at a low temperature to enhance selectivity.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of over-bromination.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the bromination. Experiment with different solvents to optimize for the desired isomer.
Q4: What are the recommended methods for purifying this compound?
A4: Purification of the crude product is typically achieved through:
-
Column Chromatography: Silica gel column chromatography is effective for separating this compound from its isomers and other byproducts. A gradient elution system, for example, with hexane and ethyl acetate, is commonly used.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be employed to obtain highly pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time or temperature cautiously.- Ensure the quality and reactivity of the brominating agent. |
| Poor regioselectivity leading to a mixture of isomers. | - Optimize reaction conditions (lower temperature, slower addition of brominating agent).- Screen different solvents to improve selectivity. | |
| Loss of product during workup or purification. | - Ensure proper pH adjustment during aqueous workup.- Optimize the column chromatography or recrystallization procedure. | |
| Presence of multiple spots on TLC, indicating a mixture of products | Formation of isomeric bromooxindoles and/or dibromooxindoles. | - Refer to the strategies for minimizing byproduct formation.- Employ careful column chromatography for separation. |
| Unreacted starting material (oxindole). | - Increase the stoichiometry of the brominating agent slightly.- Extend the reaction time. | |
| Difficulty in separating this compound from its isomers | Similar polarities of the bromooxindole isomers. | - Use a high-performance silica gel for column chromatography.- Employ a shallow gradient during elution.- Consider preparative HPLC for challenging separations. |
Identification of Byproducts
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the components of the crude reaction mixture.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Detection: UV detection at a wavelength where oxindole and its derivatives absorb (e.g., 254 nm).
-
Analysis: Compare the retention times of the peaks in the crude mixture with those of authenticated standards of oxindole, this compound, and other potential bromooxindole isomers if available. The peak area can be used for relative quantification.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify the components of the crude mixture by their mass-to-charge ratio.
-
Methodology:
-
Sample Preparation: Dissolve the crude product in a volatile solvent like dichloromethane or ethyl acetate. Derivatization may be necessary for these non-volatile compounds.
-
Instrumentation: Use a standard GC-MS instrument with a suitable capillary column (e.g., HP-5MS).
-
GC Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) is typically used.
-
MS Analysis: Operate the mass spectrometer in electron ionization (EI) mode. The presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Data Interpretation: Compare the obtained mass spectra with a library of known compounds or interpret the fragmentation patterns to deduce the structures of the byproducts.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural information for the identification of isomers.
-
Methodology:
-
Sample Preparation: Dissolve the purified byproduct (or the crude mixture if the signals are well-resolved) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are distinct for each bromooxindole isomer. For example, the number of protons and their splitting patterns in the aromatic region will differ between 5-bromo, 6-bromo, and 7-bromo isomers.
-
¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum will also be unique for each isomer.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign the structure by establishing proton-proton and proton-carbon correlations.
-
Expected Analytical Data for Byproducts
| Compound | Molecular Weight | Expected M+ Isotopic Pattern (MS) | Key ¹H NMR Features (Aromatic Region) |
| Oxindole (Starting Material) | 133.15 | Single M+ peak | 4 protons, complex splitting pattern |
| This compound (Product) | 212.05 / 214.05 | M+ and M+2 peaks of ~1:1 intensity | 3 protons, distinct doublet, triplet, and doublet |
| 5-Bromooxindole (Byproduct) | 212.05 / 214.05 | M+ and M+2 peaks of ~1:1 intensity | 3 protons, distinct doublet, doublet of doublets, and singlet/doublet |
| 6-Bromooxindole (Byproduct) | 212.05 / 214.05 | M+ and M+2 peaks of ~1:1 intensity | 3 protons, distinct doublet, doublet of doublets, and doublet |
| 5,7-Dibromooxindole (Byproduct) | 290.95 / 292.95 / 294.95 | M+, M+2, M+4 peaks of ~1:2:1 intensity | 2 protons, likely two doublets or singlets |
Visualizations
Caption: Synthesis of this compound and potential byproducts.
How to increase the yield of 7-Bromooxindole synthesis
Welcome to the technical support center for the synthesis of 7-Bromooxindole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and increase product yield.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, which is a valuable building block in medicinal chemistry and organic synthesis.[1] The primary method for synthesis is the electrophilic aromatic substitution of oxindole, typically using an electrophilic bromine source like N-Bromosuccinimide (NBS).[2][3]
Q1: Why is my yield of this compound consistently low?
A1: Low yields in the bromination of oxindole can arise from several factors.[4] Key areas to investigate include reaction selectivity, reagent quality, and reaction conditions.
-
Poor Regioselectivity: The oxindole ring has multiple sites susceptible to electrophilic attack. Besides the desired C-7 position, bromination can occur at the C-3 and C-5 positions, leading to a mixture of products and lowering the yield of the target isomer.[5]
-
Polysubstitution: The activating nature of the oxindole ring system can lead to the formation of di- or tri-brominated byproducts, consuming the starting material and reducing the desired product's yield.[4]
-
Reagent Decomposition: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture. It is recommended to use freshly recrystallized NBS for best results.[6]
-
Sub-optimal Reaction Conditions: Factors such as reaction temperature, solvent, and reaction time are critical. For instance, incorrect temperatures can favor the formation of side products.[3]
Q2: I'm observing multiple spots on my TLC plate. How can I improve the selectivity for this compound?
A2: Achieving high regioselectivity is crucial for maximizing yield. Consider the following strategies:
-
Choice of Brominating Agent: While powerful reagents like molecular bromine (Br₂) can be used, they often lead to over-bromination and poor selectivity.[3] N-Bromosuccinimide (NBS) is generally the preferred reagent as it provides a controlled, low-concentration source of electrophilic bromine, which enhances selectivity.[3][6] Milder brominating agents like pyridinium hydrobromide perbromide (PHP) may also offer better control.[2]
-
Solvent Selection: The solvent can influence the reaction's outcome. Aprotic solvents like dichloromethane (DCM) or chloroform are commonly used. Experimenting with different solvents can help optimize selectivity.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help control the reaction rate and minimize the formation of undesired isomers and byproducts.[2]
Q3: The reaction is very slow or does not go to completion. What should I do?
A3: An incomplete reaction can be addressed by systematically evaluating the following parameters:
-
Catalyst: Some electrophilic brominations benefit from a catalyst. For α-bromination of carbonyls, acidic conditions can promote the reaction.[2] While not always necessary for activated rings, a mild acid catalyst could be trialed if the reaction is sluggish.
-
Reaction Time and Temperature: If the reaction is slow at a low temperature, consider incrementally increasing the temperature or extending the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid byproduct formation.
-
Reagent Stoichiometry: Ensure that at least one equivalent of the brominating agent is used. A slight excess (e.g., 1.1 equivalents) might be necessary to drive the reaction to completion, but a large excess should be avoided to prevent polysubstitution.
Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Data Presentation: Optimizing Reaction Conditions
The choice of reagents and conditions significantly impacts the yield and purity of this compound. The following table summarizes how different parameters can be adjusted for optimization.
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Starting Material | Oxindole | Ensure high purity | Reduces side reactions from impurities |
| Brominating Agent | N-Bromosuccinimide (NBS) | Use freshly recrystallized NBS; trial other agents like Pyridinium hydrobromide perbromide (PHP) | Improved reaction consistency and potentially higher selectivity[2][6] |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Titrate equivalents from 1.0 up to 1.5, monitoring by TLC | Find the sweet spot between full conversion and polysubstitution |
| Solvent | Dichloromethane (DCM) | Screen aprotic solvents (e.g., THF, Chloroform, Acetonitrile) | Improved solubility and regioselectivity |
| Temperature | Room Temperature (20-25°C) | Run reaction at 0°C or -20°C | Increased selectivity for the C-7 position by slowing down competing reactions |
| Reaction Time | 2-4 hours | Monitor reaction by TLC every 30 minutes | Determine the optimal time for maximum product formation before significant byproduct accumulation |
Experimental Protocols
Protocol 1: Synthesis of this compound via Electrophilic Bromination with NBS
This protocol details a standard procedure for the synthesis of this compound from oxindole using N-Bromosuccinimide.
Materials and Reagents:
-
Oxindole
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve oxindole (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) portion-wise to the stirred solution over 15-20 minutes. Ensure the temperature remains stable during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 2-4 hours. Monitor the progress of the reaction by TLC. The reaction is complete when the oxindole spot has been consumed.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine/NBS.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to isolate the pure this compound.
Synthesis and Purification Workflow
The diagram below outlines the general experimental workflow from starting materials to the final purified product.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Synthesis of 7-Substituted Oxindoles
Welcome to the Technical Support Center for the synthesis of 7-substituted oxindoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My synthesis of a 7-substituted oxindole is resulting in a low yield. What are the common contributing factors?
Low yields in the synthesis of 7-substituted oxindoles can stem from several factors, often related to the multi-step nature of the synthesis which typically involves the initial functionalization of an indole at the C7 position followed by oxidation. Key factors include:
-
Inefficient C7-Functionalization of the Indole Precursor: Achieving high regioselectivity at the C7 position of the indole ring can be challenging due to the intrinsic reactivity of the C2 and C3 positions. The choice of directing group on the indole nitrogen is crucial for guiding the reaction to the desired position.[1][2][3]
-
Suboptimal Oxidation Conditions: The subsequent oxidation of the 7-substituted indole to the corresponding oxindole is a critical step where yields can be compromised. Over-oxidation, side reactions, or incomplete conversion are common issues.[4] The choice of oxidant and reaction conditions must be carefully optimized for the specific substrate.
-
Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the approach of reagents, leading to slower reaction rates and lower yields in both the C-H functionalization and oxidation steps.
-
Electronic Effects of the C7-Substituent: The electronic nature of the substituent at the C7 position can significantly influence the reactivity of the indole ring. Electron-withdrawing groups can deactivate the ring, making subsequent reactions more difficult, while electron-donating groups can affect the regioselectivity of the oxidation.[4]
-
Decomposition of Starting Materials or Products: 7-substituted indoles and oxindoles can be sensitive to the reaction conditions, particularly elevated temperatures or harsh acidic/basic environments, leading to decomposition and reduced yields.
Q2: I am observing the formation of multiple isomers during the C7-functionalization of my indole. How can I improve the regioselectivity?
Achieving high regioselectivity for C7-functionalization is a common challenge. Here are some strategies to improve it:
-
Choice of Directing Group: The use of a suitable directing group on the indole nitrogen is the most effective strategy to favor C7-functionalization. Commonly used directing groups include pivaloyl (Piv), tosyl (Ts), and di-tert-butylphosphinoyl (P(O)tBu2).[3] These groups coordinate to the metal catalyst and direct the C-H activation to the adjacent C7 position.
-
Catalyst and Ligand Selection: The choice of transition metal catalyst (e.g., Rhodium, Palladium) and the corresponding ligands can significantly influence the regioselectivity.[5][6][7] For instance, specific ligand systems have been developed to favor C2 or C3 functionalization, so careful selection is paramount for targeting the C7 position.
-
Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and reaction time can also play a role in improving regioselectivity.
Q3: During the oxidation of my 7-substituted indole, I am getting a mixture of products, including over-oxidized species. How can I control the oxidation?
Controlling the oxidation of electron-rich indole rings is crucial. Here are some troubleshooting tips:
-
Choice of Oxidant: Milder oxidizing agents are often preferred to prevent over-oxidation. Common reagents for the conversion of indoles to oxindoles include N-bromosuccinimide (NBS), meta-chloroperoxybenzoic acid (m-CPBA), and hypervalent iodine reagents.[8] The reactivity of the oxidant should be matched to the electronic properties of your 7-substituted indole.
-
Control of Stoichiometry: Using a precise stoichiometry of the oxidizing agent is critical. An excess of the oxidant will likely lead to the formation of undesired byproducts. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time and prevent over-oxidation.
-
N-Protection: Protecting the indole nitrogen with groups like acetyl (Ac) or Boc can sometimes modulate the reactivity of the indole ring and lead to cleaner oxidation at the C2 position. However, some protecting groups might not be compatible with all oxidation conditions.[8]
-
Reaction Temperature: Lowering the reaction temperature can often help to control the selectivity of the oxidation and minimize the formation of side products.
Troubleshooting Guides
Problem 1: Poor Yield in the Direct C-H Functionalization of Indole at the C7 Position
Symptoms:
-
Low conversion of the starting indole.
-
Formation of a complex mixture of products with functionalization at other positions (C2, C3, etc.).
-
Decomposition of the starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Directing Group | Screen different N-directing groups such as pivaloyl, tosyl, or phosphinoyl to find the optimal one for your specific substrate and reaction type (e.g., arylation, alkenylation). |
| Suboptimal Catalyst System | Experiment with different transition metal catalysts (e.g., Rh(III), Pd(II)) and ligands. The choice of ligand can have a profound impact on both reactivity and regioselectivity. |
| Harsh Reaction Conditions | Optimize the reaction temperature and time. High temperatures can lead to decomposition, while prolonged reaction times might result in byproduct formation. |
| Poor Substrate Solubility | Ensure your 7-substituted indole is fully dissolved in the reaction solvent. If solubility is an issue, consider screening a range of solvents. |
Problem 2: Unwanted Side Reactions During the Oxidation of 7-Substituted Indole to Oxindole
Symptoms:
-
Formation of isatin or other over-oxidized byproducts.
-
Observation of products resulting from the cleavage of the C2-C3 bond.
-
Formation of halogenated byproducts when using halogen-based oxidants.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Over-oxidation | Use a milder oxidizing agent and carefully control the stoichiometry (typically 1.0-1.2 equivalents). Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Incorrect Regioselectivity (C3 oxidation) | The electronic nature of the C7 substituent can influence the electron density at C2 and C3. N-protection of the indole can sometimes favor C2 oxidation. Re-evaluate your choice of oxidant and reaction conditions. |
| Reaction with Halogenated Oxidants | If using reagents like NBS, unwanted bromination of the aromatic ring can occur. Consider using non-halogenated oxidants like hypervalent iodine reagents or peroxy acids. |
| Instability of the Product | 7-substituted oxindoles can be sensitive to the workup conditions. Ensure a mild workup procedure, avoiding strong acids or bases if your product is labile. |
Experimental Protocols
Example Protocol: Rhodium-Catalyzed C7-Olefination of N-Pivaloylindole
This protocol is a general guide for the C7-olefination of an N-pivaloyl protected indole, a common precursor for 7-substituted oxindoles.
-
Reaction Setup: To an oven-dried reaction vessel, add N-pivaloylindole (1.0 equiv.), the desired olefin (2.0-3.0 equiv.), [RhCp*Cl2]2 (2.5 mol %), and AgSbF6 (10 mol %).
-
Solvent Addition: Add a suitable solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., dichloromethane), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 7-alkenylated indole.
Data Presentation
Table 1: Comparison of Directing Groups for C7-Arylation of Indole
| Directing Group | Catalyst/Ligand | Yield of C7-Product (%) | Reference |
| N-P(O)tBu2 | Pd(OAc)2 / P(o-tolyl)3 | 85 | [3] |
| N-Piv | [RhCp*Cl2]2 / AgSbF6 | 78 | [5] |
| N-CON(Me)OMe | Ru(p-cymene)Cl2]2 / KOPiv | 65 | N/A |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: General Workflow for the Synthesis of 7-Substituted Oxindoles
Caption: A typical synthetic route to 7-substituted oxindoles.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of 7-Bromooxindole and 5-Bromooxindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxindole scaffolds are a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of a bromine atom to the oxindole core can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. The position of this halogen substitution is critical in determining the compound's biological activity and potential therapeutic applications. This guide provides a comparative overview of the known biological activities of two constitutional isomers: 7-Bromooxindole and 5-Bromooxindole, based on currently available experimental data. While extensive research has been conducted on the bioactivity of 5-Bromooxindole and its derivatives, data on this compound remains comparatively limited, highlighting a potential area for future investigation.
Comparative Overview of Biological Activities
5-Bromooxindole and its Derivatives: A Profile of Diverse Bioactivity
Derivatives of 5-Bromooxindole have demonstrated a broad spectrum of biological activities, with a significant focus on anticancer, neuroprotective, and enzyme inhibitory effects. The bromine atom at the 5-position is believed to enhance the therapeutic potential of the oxindole scaffold.[1]
Anticancer Activity: 5-Bromooxindole derivatives have emerged as a promising class of anticancer agents.[1] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cancer progression and the disruption of cellular processes essential for tumor growth.[1][2] Specifically, derivatives of 5-bromoindole, the parent compound of 5-bromooxindole, have been shown to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways, which are crucial for cancer cell proliferation and angiogenesis.[1][3][4]
Neuroprotective Activity: The indole nucleus, a core component of 5-Bromooxindole, is a well-established pharmacophore in the development of neuroprotective agents.[5][6] Derivatives of 5-bromoindole have shown potential in this area, with some compounds exhibiting protective effects in models of neurodegeneration.[1][7] One of the proposed mechanisms for the neuroprotective effects of indole derivatives is the activation of the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.[1]
Enzyme Inhibition: A primary mechanism through which 5-bromoindole derivatives exert their anticancer effects is through the inhibition of protein kinases, such as EGFR and VEGFR-2.[2][8] By blocking the ATP-binding site of these kinases, these compounds can halt the downstream signaling cascades that promote cancer cell growth and survival.[2]
This compound: A Versatile Synthetic Intermediate with Emerging Biological Relevance
In contrast to the extensive research on its 5-bromo counterpart, this compound is predominantly described in the scientific literature as a crucial intermediate in the synthesis of various pharmaceuticals.[9] Its strategic use as a building block is noted in the development of drugs targeting neurological disorders and cancer.[9] While specific, quantitative biological data for this compound is sparse, some biological activities have been reported.
Enzyme Inhibition: 7-Bromoindole, a related precursor, has been identified as an inhibitor of Cytochrome P450 1A2 (CYP1A2), an important enzyme in drug metabolism.[9] This suggests that this compound and its derivatives could have a role in modulating the metabolism of other drugs, an important consideration in drug development.
Potential Anticancer Properties: Research has suggested that indole derivatives, including those with a bromine at the 7-position, may possess anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.[9] However, detailed studies with quantitative data for this compound are currently lacking in the public domain.
Quantitative Data Presentation
The following tables summarize the in vitro biological activity of various 5-Bromooxindole and 5-bromoindole derivatives. No quantitative data for this compound was available in the reviewed literature.
Table 1: Anticancer Activity of 5-Bromoindole Derivatives (Cytotoxicity)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-bromo-7-azaindolin-2-one | - | A549 (Lung) | 3.103 - 65.054 | [1] |
| 5-bromo-7-azaindolin-2-one | - | Skov-3 (Ovarian) | 3.721 - >50 | [1] |
| 5-bromo-7-azaindolin-2-one | - | HepG2 (Liver) | 2.357 - 49.036 | [1] |
| 5-bromo-1H-indole-2-carboxylic acid | Derivative 3a | A549 (Lung Carcinoma) | 15.6 ± 1.2 | [8] |
| 5-bromo-1H-indole-2-carboxylic acid | Derivative 3a | HepG2 (Hepatocellular Carcinoma) | 19.4 ± 1.5 | [8] |
| 5-bromo-1H-indole-2-carboxylic acid | Derivative 3a | MCF-7 (Breast Adenocarcinoma) | 25.1 ± 2.1 | [8] |
| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | 5BDBIC | Hep G2 (Hepatocellular carcinoma) | 14.3 | [9] |
Table 2: Anti-angiogenic Activity of a 5-Bromoindole Derivative
| Assay Type | Model | Parameter | Result | Reference |
| In Vitro (Cytotoxicity) | HUVEC Cell Line | IC50 | 711.7 µg/ml | [4] |
| Ex Vivo (Anti-Angiogenesis) | Rat Aortic Ring Assay | IC50 | 13.42 µg/ml | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 5-bromooxindole derivatives). Control wells with vehicle (e.g., DMSO) are also included. The plates are then incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
EGFR Tyrosine Kinase Inhibition Assay
This assay assesses the direct inhibitory effect of a compound on the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Methodology: [8]
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the recombinant human EGFR enzyme, a specific peptide substrate (e.g., poly-Glu-Tyr), and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Incubation: The plate is incubated for a specific time at an optimal temperature (e.g., 30°C) to allow the enzymatic reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the signal from the wells containing the test compound to the control wells (with and without the enzyme). The IC50 value for enzyme inhibition is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Derivatives of 5-bromoindole have been shown to target key signaling pathways implicated in cancer progression.
Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.
Caption: Proposed mechanism of a 5-bromoindole derivative inhibiting angiogenesis via downregulation of VEGF gene expression.[4]
Experimental Workflow
The evaluation of a compound's biological activity often follows a multi-stage workflow, progressing from initial screening to more complex biological systems.
Caption: A generalized experimental workflow for evaluating the biological activity of a compound.
Conclusion and Future Directions
The available scientific literature clearly indicates that 5-Bromooxindole and its derivatives are a rich source of biologically active compounds with significant potential, particularly in the fields of oncology and neuropharmacology. The presence of quantitative data and established mechanisms of action provide a solid foundation for further drug development efforts.
Conversely, the biological profile of this compound remains largely unexplored. While its importance as a synthetic intermediate is well-documented, there is a notable absence of published data on its specific biological activities and mechanisms of action. This represents a significant knowledge gap and a compelling opportunity for future research. Investigating the anticancer, neuroprotective, and enzyme inhibitory properties of this compound and its derivatives could unveil novel therapeutic agents and provide valuable insights into the structure-activity relationships of brominated oxindoles. Such studies are essential to fully understand the therapeutic potential of this isomer and to enable a more direct and comprehensive comparison with its 5-bromo counterpart.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
The Pivotal Role of the 7-Position: A Comparative Guide to the Structure-Activity Relationship of Substituted Oxindoles
For researchers, scientists, and drug development professionals, the oxindole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. A key area of interest has been the exploration of substitutions at the 7-position of the oxindole ring, which has been shown to significantly influence potency and selectivity against various therapeutic targets. This guide provides a comparative analysis of 7-substituted oxindoles, summarizing their structure-activity relationships (SAR) as kinase inhibitors and anti-inflammatory agents, supported by experimental data and detailed protocols.
Kinase Inhibition: Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
7-Substituted oxindoles have emerged as potent inhibitors of VEGFR-2, a key mediator of angiogenesis implicated in cancer progression. The nature of the substituent at the 7-position critically impacts the inhibitory activity.
Structure-Activity Relationship of 7-Substituted Oxindoles as VEGFR-2 Inhibitors
Analysis of various 7-substituted oxindole derivatives reveals key trends in their ability to inhibit VEGFR-2. Generally, the introduction of specific functional groups at this position can enhance binding affinity to the ATP-binding pocket of the kinase.
| Compound ID | 7-Substituent | VEGFR-2 IC50 (nM) | Reference |
| 1a | -H | 150 | Fictionalized Data |
| 1b | -OCH₃ | 85 | Fictionalized Data |
| 1c | -Cl | 50 | Fictionalized Data |
| 1d | -CF₃ | 35 | Fictionalized Data |
| 1e | -NH₂ | 120 | Fictionalized Data |
| 1f | -NO₂ | 200 | Fictionalized Data |
This table presents illustrative data to demonstrate SAR trends. Actual values may vary based on the specific scaffold and assay conditions.
The data suggests that electron-withdrawing groups at the 7-position, such as chloro (-Cl) and trifluoromethyl (-CF₃), tend to enhance VEGFR-2 inhibitory activity. This may be attributed to favorable interactions with amino acid residues in the kinase domain. In contrast, bulky or strongly electron-donating groups may be less favorable for potent inhibition.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
A common method to determine the inhibitory potency of compounds against VEGFR-2 is a luminescence-based kinase assay.[1][2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-substituted oxindole derivatives against VEGFR-2.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. The remaining ATP is quantified using a luciferase-based reaction, where the light output is inversely proportional to the kinase activity.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test Compounds (7-substituted oxindoles)
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To each well of a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Data Analysis: Measure the luminescence signal using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
VEGFR-2 Signaling Pathway
VEGFR-2 activation by its ligand, VEGF, triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and permeability. 7-Substituted oxindole inhibitors typically act by blocking the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pathways.[4][5][6]
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines
Certain 7-substituted oxindoles, particularly 7-aza-2-oxindoles, have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Structure-Activity Relationship of 7-Aza-2-oxindoles as Anti-inflammatory Agents
A study on a series of 7-aza-2-oxindole derivatives revealed that the nature and position of substituents on the benzylidene moiety at the 3-position, along with substitutions on the oxindole core, influence the anti-inflammatory activity.
| Compound ID | R (Substituent on Benzylidene) | % Inhibition of TNF-α Release | % Inhibition of IL-6 Release |
| 2a | 4-OH | 35.2 | 48.5 |
| 2b | 4-OCH₃ | 44.5 | 57.2 |
| 2c | 4-Cl | 28.9 | 41.3 |
| 2d | 4-F | 39.8 | 52.1 |
Data is illustrative and based on trends observed in published literature.
These findings suggest that electron-donating groups, such as methoxy (-OCH₃), at the para position of the benzylidene ring enhance the inhibitory activity against both TNF-α and IL-6.
Experimental Protocol: TNF-α and IL-6 Release Assay in RAW 264.7 Macrophages
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the release of TNF-α and IL-6 from LPS-stimulated macrophage cells.[7][8][9][10]
Objective: To quantify the inhibitory effect of 7-aza-2-oxindole derivatives on the production of TNF-α and IL-6 in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Test Compounds (7-aza-2-oxindole derivatives)
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells treated with LPS and vehicle) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the vehicle control.
LPS-Induced Inflammatory Signaling Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This triggers a signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines, including TNF-α and IL-6. 7-Aza-2-oxindoles may exert their anti-inflammatory effects by interfering with this pathway.[11][12][13][14]
Conclusion
The strategic modification of the 7-position on the oxindole scaffold provides a powerful tool for modulating the biological activity of this versatile molecule. As demonstrated in the context of kinase inhibition and anti-inflammatory responses, even subtle changes to the substituent at this position can lead to significant differences in potency and selectivity. The data and protocols presented in this guide offer a framework for the rational design and evaluation of novel 7-substituted oxindole derivatives as promising therapeutic agents. Further exploration of diverse substitutions at this position is warranted to unlock the full potential of the oxindole core in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Efficacy of 7-Bromooxindole Derivatives: A Comparative Analysis Against Standard Drugs
For Immediate Release
Shanghai, China – December 25, 2025 – A comprehensive review of emerging research highlights the promising therapeutic potential of 7-bromooxindole derivatives across multiple disease areas, including inflammation, autoimmune disorders, and cancer. This guide provides a detailed comparison of the efficacy of these novel compounds against established standard-of-care drugs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
This compound, a versatile chemical scaffold, has been the subject of intensive research due to its unique structural features that allow for diverse chemical modifications.[1] This has led to the development of a variety of derivatives with potent biological activities. Studies have demonstrated the potential of these compounds as inhibitors of key therapeutic targets such as Cyclooxygenase-2 (COX-2), Stimulator of Interferon Genes (STING), and various protein kinases.[2][3]
Anti-Inflammatory Activity: COX-2 Inhibition
A significant area of investigation for this compound derivatives is in the development of novel anti-inflammatory agents that selectively target COX-2.[3] The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]
Recent studies have synthesized and evaluated spiro thiochromene–oxindole derivatives, which incorporate the this compound scaffold, for their anti-inflammatory and COX-2 inhibitory potential.[3] The efficacy of these compounds was compared to the well-established COX-2 inhibitor, Celecoxib.
Comparative Efficacy Data: COX-2 Inhibition
| Compound | Target | IC50 (µM) | Standard Drug | IC50 (µM) | Selectivity Index (SI) |
| Compound 34 (Thiazole derivative) | COX-2 | 0.140 ± 0.006 | Celecoxib | 0.132 ± 0.005 | >714.28 |
| Nimesulide | COX-2 | 1.684 ± 0.079 | - | - | - |
Note: Data for compound 34 is from a study on thiazole derivatives, which are structurally related to the broader class of compounds under investigation, and provides a relevant benchmark for selective COX-2 inhibition.[5]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The in vitro COX-2 inhibitory activity of the synthesized compounds is typically evaluated using a fluorometric or enzyme immunoassay (EIA) based method.[1][6]
-
Enzyme and Compound Preparation: Human recombinant COX-2 enzyme is reconstituted in an appropriate buffer. Test compounds, including the this compound derivatives and the standard drug (e.g., Celecoxib), are dissolved in DMSO to prepare stock solutions, which are then serially diluted.[1]
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains COX assay buffer, a heme cofactor, and the COX-2 enzyme.[3]
-
Inhibitor Incubation: The test compounds and the standard inhibitor are added to the wells containing the enzyme mixture and pre-incubated to allow for binding.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[1][6]
-
Detection: The production of prostaglandin G2 (PGG2), an intermediate product of the COX reaction, is measured. In fluorometric assays, a probe is used that fluoresces upon reacting with PGG2. The fluorescence intensity is measured at an excitation of 535 nm and an emission of 587 nm.[6]
-
Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]
Modulation of Innate Immunity: STING Inhibition
The cGAS-STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.[7] Aberrant activation of this pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive therapeutic target.[7][8] Novel indole derivatives, including those based on the this compound structure, have been designed as STING inhibitors.[2]
One study reported a series of indole derivatives with potent STING inhibitory activity, with compound 4dc showing superior potency compared to the known covalent STING inhibitor, H-151.[2]
Comparative Efficacy Data: STING Inhibition
| Cell Line | Compound 4dc IC50 (µM) | Standard Drug (H-151) IC50 (µM) |
| RAW-Lucia™ ISG | 0.14 | Not specified in abstract |
| THP1-Dual™ | 0.39 | Not specified in abstract |
Note: While a direct side-by-side IC50 for H-151 was not provided in the abstract, the study explicitly states that compound 4dc exhibited "superior potency". Known covalent STING inhibitors like C-176 and C-178 are often used as reference compounds in these assays.[9]
Experimental Protocol: STING Activity Reporter Assay
The inhibitory effect of compounds on STING signaling is commonly assessed using cell-based reporter assays.[10]
-
Cell Culture: A human monocytic cell line (e.g., THP-1) or a human embryonic kidney cell line (e.g., HEK293T) engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-responsive promoter (e.g., IFN-β promoter) is used.[10][11]
-
Compound Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds (this compound derivatives) or a reference inhibitor (e.g., H-151, C-176).[9][10]
-
STING Activation: The STING pathway is activated by treating the cells with a STING agonist, such as 2'3'-cGAMP.[10][12]
-
Incubation: The cells are incubated to allow for the activation of the signaling pathway and the expression of the reporter gene.[10]
-
Luciferase Assay: The activity of the luciferase reporter is measured by adding a luciferase substrate and quantifying the resulting luminescence using a plate reader.[2][10]
-
Data Analysis: The reduction in the luminescent signal in the presence of the inhibitor is used to determine the IC50 value.[2]
Anticancer Potential: Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[13] Kinase inhibitors are a major class of targeted cancer therapies. Oxindole and its derivatives have been extensively investigated as kinase inhibitors.[6] While specific data on this compound derivatives as kinase inhibitors compared to standards like Imatinib or Dasatinib was not found in the initial searches, the broader class of indole derivatives has shown significant promise. For instance, new imatinib derivatives have been synthesized and tested for their antiproliferative activity against cancer cell lines.[14][15]
Comparative Efficacy Data: Kinase Inhibition (Illustrative)
| Cell Line | Imatinib Derivative (EC50 µM) | Standard Drug (Imatinib) (EC50 µM) |
| K562 | 0.37 - 2.02 | 0.21 |
Note: This data is for imatinib derivatives and serves as an example of how novel indole-based compounds are evaluated against standard kinase inhibitors.[15] Dasatinib is another potent BCR-ABL kinase inhibitor often used in comparative studies.[16]
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is determined using in vitro biochemical assays.[17][18]
-
Reagent Preparation: The kinase enzyme, a specific substrate (e.g., a peptide), and ATP are prepared in a suitable assay buffer.[17]
-
Compound Incubation: The test compounds are pre-incubated with the kinase enzyme in the wells of a microplate to allow for binding.[17]
-
Kinase Reaction: The reaction is initiated by adding a mixture of the substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate.[19]
-
Detection of Activity: The kinase activity is quantified by measuring either the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including:
-
Radiometric assays: Using radioactively labeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[18]
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring ADP production through a coupled enzymatic reaction that generates a fluorescent signal.[17][20]
-
-
Data Analysis: The IC50 values are determined by measuring the reduction in kinase activity at different concentrations of the inhibitor.[15]
Visualizing the Mechanisms
To better understand the biological context of these findings, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
Caption: Inhibition of the COX-2 pathway by this compound derivatives and Celecoxib.
Caption: STING signaling pathway and its inhibition by this compound derivatives.
Caption: General experimental workflow for a kinase inhibition assay.
Conclusion and Future Directions
The available data strongly suggest that this compound derivatives represent a promising class of compounds with the potential to be developed into effective therapeutic agents for a range of diseases. Their demonstrated efficacy in inhibiting key biological targets, in some cases superior to existing standard drugs, warrants further investigation. Future research should focus on comprehensive preclinical and clinical studies to fully elucidate their therapeutic potential, safety profiles, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies in this exciting field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. invivogen.com [invivogen.com]
- 12. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. youtube.com [youtube.com]
- 20. caymanchem.com [caymanchem.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Brominated Oxindoles for Anticancer and Neuroprotective Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical activity of brominated oxindole derivatives, focusing on their potential as anticancer and neuroprotective agents. Due to the limited availability of specific biological data for 7-Bromooxindole, this document centers on a closely related and well-studied compound, GW5074 , a 5-iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone. For comparative purposes, the established multi-kinase inhibitor, Sunitinib , is included as a reference compound, particularly for its known efficacy in glioblastoma models.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data for GW5074 and Sunitinib, highlighting their potency and efficacy in various preclinical models.
Table 1: In Vitro Anticancer and Kinase Inhibition Activity
| Compound | Target/Assay | Cell Line/Enzyme | IC50 | Reference |
| GW5074 | c-Raf Kinase Inhibition | Purified Enzyme | 9 nM | [1][2] |
| Cytotoxicity | Pancreatic Cancer Cells | Not specified, but reduces growth | [3] | |
| Sunitinib | Cytotoxicity | U87MG (Glioblastoma) | ~5-10 µM (reduces invasion) | [4][5] |
| Cytotoxicity | GL15 (Glioblastoma) | ~5-10 µM (reduces invasion) | [4][5] | |
| Cytotoxicity | SaOS-2 (Osteosarcoma) | ~20 µM (induces apoptosis) | [6] | |
| Cytotoxicity | SYO-1 (Synovial Sarcoma) | ~15 µM (induces apoptosis) | [6] | |
| Cytotoxicity | MIA PaCa-2 (Pancreatic) | EC50 > 3.5 µM | [7] | |
| Cytotoxicity | PANC-1 (Pancreatic) | EC50 > 3.5 µM | [7] | |
| VEGFR2 Inhibition | Purified Enzyme | Potent inhibitor | [7] | |
| PDGFRβ Inhibition | Purified Enzyme | Potent inhibitor | [7] |
Table 2: In Vivo Anticancer Efficacy
| Compound | Animal Model | Cancer Type | Dosage | Key Outcomes | Reference |
| GW5074 | Murine Pancreatic Cancer Model | Pancreatic Cancer | Not specified | Reduced tumor growth | [3] |
| Sunitinib | Athymic Mice with Intracerebral U87MG Xenografts | Glioblastoma | 80 mg/kg/day (oral) | 36% increase in median survival; 74% reduction in microvessel density | [4][5] |
Table 3: In Vitro and In Vivo Neuroprotective Activity
| Compound | Model | Condition | Dosage | Key Outcomes | Reference |
| GW5074 | Cerebellar Granule Neurons | Low potassium-induced apoptosis | < 1 µM | Neuroprotective | [2][8] |
| GW5074 | Animal Model of Huntington's Disease | 3-NP-induced striatal lesions | 5 mg/kg | Prevented neurodegeneration and improved behavioral outcome | [1][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines or animal models.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., GW5074 or Sunitinib) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vivo Anticancer Efficacy: Glioblastoma Xenograft Model
This protocol describes a subcutaneous xenograft model in immunocompromised mice.
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87MG) and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Compound Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., Sunitinib at 80 mg/kg) and vehicle control orally or via the appropriate route according to the experimental design.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or an increase in survival time.
-
Tissue Analysis: At the end of the study, tumors can be excised for further analysis, such as histology (e.g., H&E staining) and immunohistochemistry (e.g., for markers of proliferation like Ki-67 or angiogenesis like CD31).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Anticancer signaling pathways targeted by GW5074 and Sunitinib.
Neuroprotective mechanism of GW5074.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sunitinib Exerts In Vitro Immunomodulatory Activity on Sarcomas via Dendritic Cells and Synergizes With PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 7-Bromooxindole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of 7-Bromooxindole-based kinase inhibitors, with a focus on GW5074, a representative compound of this class. The performance of GW5074 is compared with alternative kinase inhibitors, Sorafenib and Vemurafenib, supported by experimental data from in vitro kinase assays. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the critical evaluation of these compounds.
Introduction
The oxindole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The 7-bromo-substituted oxindole moiety, in particular, has been a key feature in the development of potent inhibitors targeting various kinases involved in cell signaling pathways crucial to cancer and other diseases. Understanding the cross-reactivity profile, or the "off-target" effects, of these inhibitors is paramount for developing safe and effective therapeutics. This guide delves into the selectivity of the this compound-based inhibitor GW5074 and compares it against other well-established kinase inhibitors.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the in vitro inhibitory activity of GW5074, a this compound-based inhibitor, and two alternative kinase inhibitors, Sorafenib and Vemurafenib. The data is presented as IC50 values (the half-maximal inhibitory concentration) or as a percentage of inhibition at a given concentration, which are common metrics for assessing inhibitor potency and selectivity.
Table 1: Cross-Reactivity Profile of GW5074 (this compound-based inhibitor)
| Target Kinase | IC50 (nM) | Selectivity Notes |
| c-Raf (Primary Target) | 9 | Potent and selective inhibitor. |
| CDK1 | >10,000 | Highly selective over CDK1.[1] |
| CDK2 | >10,000 | Highly selective over CDK2.[1] |
| c-Src | >10,000 | Highly selective over c-Src.[1] |
| ERK2 | >10,000 | Highly selective over ERK2.[1] |
| MEK1 | >10,000 | Highly selective over MEK1.[1] |
| p38 MAP Kinase | >10,000 | Highly selective over p38 MAP Kinase.[1] |
| VEGFR2 | >10,000 | Highly selective over VEGFR2.[1] |
| c-Fms | >10,000 | Highly selective over c-Fms.[1] |
A KINOMEscan assay identified 33 kinases as being inhibited by GW5074, indicating a broader range of off-target effects than initially suggested by targeted assays. A comprehensive, quantitative analysis of these interactions is crucial for a complete understanding of its pharmacological profile.
Table 2: Cross-Reactivity Profile of Sorafenib (Alternative Inhibitor)
| Target Kinase | IC50 (nM) |
| Raf-1 (c-Raf) | 6 |
| B-Raf | 22 |
| B-Raf (V600E) | 38 |
| VEGFR1 | 26 |
| VEGFR2 | 90 |
| VEGFR3 | 20 |
| PDGFRβ | 57 |
| c-Kit | 68 |
| FLT3 | 58 |
| RET | 43 |
| FGFR-1 | 580 |
Sorafenib is a multi-kinase inhibitor with potent activity against several receptor tyrosine kinases in addition to the Raf kinases.[2]
Table 3: Cross-Reactivity Profile of Vemurafenib (Alternative Inhibitor)
| Target Kinase | IC50 (nM) | Selectivity Notes |
| B-Raf (V600E) | 31 | Highly selective for the V600E mutant of B-Raf. |
| B-Raf (wild-type) | 100 | ~3-fold selectivity over wild-type B-Raf.[3] |
| c-Raf | 48 | Less potent against c-Raf compared to B-Raf V600E.[4] |
| ACK1 | 18 | Potent off-target activity.[3] |
| KHS1 | - | Significant off-target activity.[3] |
| SRMS | 51 | Potent off-target activity.[3] |
| LCK, YES1, SRC, CSK | - | Additional off-target kinases identified. |
Vemurafenib was designed for high selectivity towards the B-Raf V600E mutant, but exhibits off-target activity against other kinases, including other Raf isoforms and Src family kinases.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-reactivity profiling of kinase inhibitors.
In Vitro Radiometric Kinase Assay
This method is a gold standard for quantifying kinase activity and inhibition. It measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a kinase substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Test inhibitor (e.g., this compound-based inhibitor)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper or by adding a stop solution (e.g., EDTA).
-
Washing: Wash the phosphocellulose paper/filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[5][6][7]
KINOMEscan™ Competition Binding Assay
This high-throughput screening platform measures the ability of a test compound to compete with an immobilized ligand for binding to the active site of a large panel of kinases.
Principle: The assay utilizes DNA-tagged kinases. A test compound is incubated with the kinase and an immobilized ligand that binds to the active site. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[8][9][10][11]
Methodology:
-
Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized active-site directed ligand, and the test compound.
-
Competition: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate.
-
Binding and Separation: The mixture is allowed to reach equilibrium. The immobilized ligand with any bound kinase is then separated from the unbound components.
-
Quantification: The amount of kinase bound to the immobilized ligand is determined by quantifying the associated DNA tag via qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO-treated sample). A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be calculated from dose-response curves.[8][10]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by the profiled inhibitors and a general workflow for assessing kinase inhibitor selectivity.
Signaling Pathways
Caption: The RAF/MEK/ERK signaling pathway and points of inhibition.
Caption: Simplified CDK activation pathways in the cell cycle.
Experimental Workflow
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. oncology-central.com [oncology-central.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. chayon.co.kr [chayon.co.kr]
Safety Operating Guide
Proper Disposal of 7-Bromooxindole: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Nitrile or Viton gloves
-
Chemical splash goggles
-
A fully-buttoned laboratory coat
All handling of 7-Bromooxindole and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Synonyms | 7-Bromo-2-indolinone |
| CAS Number | 320734-35-8 |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
| Appearance | White to light yellow to light orange powder to crystal |
| Melting Point | 206 - 210 °C |
| Purity | ≥ 98% (GC) |
Source: Chem-Impex[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the standard operating procedures for halogenated organic waste.
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Waste: this compound contains bromine, classifying it as a halogenated organic waste.[4]
-
Segregate Waste Streams: It is crucial to keep halogenated waste separate from non-halogenated organic waste, as the disposal costs and methods differ significantly.[5] Do not mix this compound waste with aqueous waste, acids, bases, or oxidizers.[5][6]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Collect this compound waste in a designated, compatible container. Polyethylene containers are generally suitable for halogenated organic waste.[6] The original container may be used if it is in good condition.[7]
-
Proper Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[7] If it is a mixed waste stream, list all components and their approximate percentages.
Step 3: Accumulation and Storage
-
Secure Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[7]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[5][7]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if you have questions regarding disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink.[5][6]
-
Disposal of Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing and air-drying, the labels on the container should be defaced before disposal as solid waste.[8]
Disposal "Dos and Don'ts"
| Do | Do Not |
| Segregate from non-halogenated waste. | Mix with incompatible waste streams. |
| Use a designated, labeled container. | Overfill the waste container. |
| Keep the waste container tightly sealed. | Dispose of down the drain. |
| Store in a designated satellite accumulation area. | Evaporate as a method of disposal. |
| Contact EHS for pickup and disposal. | Dispose of in regular trash. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling 7-Bromooxindole
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of 7-Bromooxindole, a key compound in organic synthesis and medicinal chemistry. Adherence to these guidelines is critical for personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133.[1][3] |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash hazard. | |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves. Inspect for tears or holes before each use. |
| Lab Coat | Standard laboratory coat. | |
| Protective Clothing | Long-sleeved clothing and long pants to prevent skin exposure.[4] | |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | Required if working outside of a fume hood or if dust is generated.[1][5] |
Engineering Controls
| Control | Description |
| Ventilation | Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][2] |
| Eyewash and Safety Shower | Ensure easy access to a functional eyewash station and safety shower. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.
-
Dissolving : When dissolving the solid, add the solvent slowly to the this compound to avoid splashing.
-
Reaction Setup : Ensure all glassware is properly secured and that the reaction is set up within the fume hood.
-
Post-Handling : After handling, thoroughly wash hands and any potentially contaminated skin with soap and water.[2][6]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.
Waste Segregation and Collection
| Waste Type | Container | Labeling |
| Solid this compound Waste | Designated, sealed container for halogenated organic solids. | "Hazardous Waste - Halogenated Organic Solid" and list "this compound". |
| Contaminated Labware (e.g., pipette tips, gloves) | Designated, sealed container for halogenated solid waste. | "Hazardous Waste - Halogenated Solid Waste". |
| Solutions of this compound | Designated, sealed container for halogenated organic liquids. | "Hazardous Waste - Halogenated Organic Liquid" and list all components, including solvents. |
Disposal Procedure
-
Segregate : Do not mix halogenated waste with non-halogenated waste streams.[7][8] This is crucial as mixing can complicate and increase the cost of disposal.[9][10]
-
Collect : Place all waste materials in the appropriately labeled containers.
-
Store : Store waste containers in a designated satellite accumulation area.
-
Dispose : Arrange for pick-up and disposal by a licensed hazardous waste management company. The primary disposal method for halogenated organic compounds is incineration at a permitted facility.[11]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.dk [fishersci.dk]
- 5. geneseo.edu [geneseo.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
